6-Fluoro-5-iodonicotinic acid
Description
BenchChem offers high-quality 6-Fluoro-5-iodonicotinic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Fluoro-5-iodonicotinic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C6H3FINO2 |
|---|---|
Molecular Weight |
267.00 g/mol |
IUPAC Name |
6-fluoro-5-iodopyridine-3-carboxylic acid |
InChI |
InChI=1S/C6H3FINO2/c7-5-4(8)1-3(2-9-5)6(10)11/h1-2H,(H,10,11) |
InChI Key |
BCVGHMNXDFBILH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1I)F)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 6-Fluoro-5-iodonicotinic Acid: A Versatile Scaffold for Modern Drug Discovery
Abstract
Halogenated heterocyclic compounds are foundational scaffolds in medicinal chemistry, offering unique physicochemical properties that can significantly enhance the efficacy and pharmacokinetic profiles of therapeutic agents. This guide provides a comprehensive technical overview of 6-Fluoro-5-iodonicotinic acid, a trifunctional pyridine derivative of significant interest in drug development. Due to its nascent commercial availability and limited direct literature, this document leverages established principles of organic chemistry and data from closely related analogues to infer its properties, propose robust synthetic strategies, and explore its vast potential as a molecular building block. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to harness the unique reactivity of this and similar scaffolds for next-generation therapeutics.
Introduction: The Strategic Value of Halogenated Nicotinic Acids
The nicotinic acid framework is a privileged structure in medicinal chemistry, present in numerous bioactive molecules. The strategic introduction of halogen atoms—specifically fluorine and iodine—onto this scaffold provides a powerful toolkit for modulating molecular properties.
-
Fluorine Substitution: The incorporation of a fluorine atom can drastically alter a molecule's characteristics. It can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity through favorable electrostatic interactions, and modulate the pKa of nearby functional groups. The C-F bond is exceptionally strong, conferring stability, while its small steric footprint allows it to act as a "super hydrogen."[1][2]
-
Iodine Substitution: The carbon-iodine bond is the most reactive of the carbon-halogen bonds, making it an invaluable synthetic handle. Its propensity to participate in a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) allows for the late-stage introduction of molecular complexity, a crucial strategy in modern lead optimization.[3]
The combination of these two halogens on a single nicotinic acid scaffold, as in 6-Fluoro-5-iodonicotinic acid, creates a highly versatile building block with orthogonal reactivity and tunable properties, making it an exemplary tool for fragment-based drug discovery and the synthesis of complex molecular libraries.
Physicochemical and Spectroscopic Profile (Inferred)
While extensive experimental data for 6-Fluoro-5-iodonicotinic acid is not yet widely published, we can reliably infer its core properties based on its constituent parts and well-documented analogues like 6-Fluoronicotinic acid (CAS 403-45-2) and 6-Chloronicotinic acid (CAS 5326-23-8).[4][5]
| Property | Inferred Value / Characteristic | Rationale and Comparative Insights |
| Chemical Formula | C₆H₃FINO₂ | Based on the nicotinic acid backbone with one fluorine and one iodine substituent. |
| Molecular Weight | ~266.99 g/mol | Calculated from the atomic weights of its constituent atoms. |
| Appearance | White to off-white or pale yellow solid | Similar to other halogenated nicotinic acids like 6-fluoronicotinic acid (white powder).[4] |
| Melting Point | > 150 °C (Estimated) | Expected to be higher than that of 6-fluoronicotinic acid (144-148 °C) due to the increased molecular weight and stronger intermolecular forces from the iodine atom.[6] |
| Solubility | Soluble in polar organic solvents (DMSO, DMF, Methanol); sparingly soluble in water. | The carboxylic acid group imparts some polarity, but the halogenated aromatic ring increases lipophilicity. |
| pKa | ~3.2 - 3.6 (Predicted) | The electron-withdrawing effects of both the fluorine and iodine atoms are expected to make the carboxylic acid slightly more acidic than that of 6-fluoronicotinic acid (pKa ~3.41).[6] |
Predicted Spectroscopic Signatures
A rigorous structural confirmation would rely on the following spectroscopic techniques:
-
¹H NMR: The spectrum would show two distinct aromatic protons, likely appearing as doublets or doublet of doublets, with chemical shifts influenced by the deshielding effects of the adjacent halogens and the nitrogen atom.
-
¹³C NMR: The spectrum would display six distinct carbon signals. The carbon atoms bonded to fluorine and iodine would show characteristic shifts and, in the case of C-F, coupling (J-coupling).
-
¹⁹F NMR: A singlet would be expected, providing unambiguous confirmation of the fluorine atom's presence.
-
Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z ≈ 267. The presence of iodine (a monoisotopic element) would give a clean isotopic pattern, simplifying spectral interpretation.
Proposed Synthesis Strategy: A Logic-Driven Approach
The synthesis of 6-Fluoro-5-iodonicotinic acid is not yet established in the literature. However, a robust and logical pathway can be designed starting from the more readily available 6-fluoronicotinic acid. The key challenge is the regioselective introduction of an iodine atom at the C-5 position, which is ortho to the carboxylic acid and meta to the fluorine.
Conceptual Workflow: Directed Ortho-Metalation and Iodination
This proposed synthesis leverages the directing-group capability of the carboxylic acid to achieve regioselective iodination.
Caption: Proposed synthetic workflow for 6-Fluoro-5-iodonicotinic acid.
Step-by-Step Experimental Protocol (Hypothetical)
-
Protection of the Carboxylic Acid:
-
Rationale: The acidic proton of the carboxylic acid is incompatible with the strong bases used in directed ortho-metalation. Protection as an ester (e.g., methyl ester) is a standard and effective strategy.
-
Protocol: Suspend 6-fluoronicotinic acid (1.0 eq) in methanol. Add thionyl chloride (1.2 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and then reflux for 4 hours. Remove the solvent under reduced pressure to yield the methyl 6-fluoronicotinate.
-
-
Directed ortho-Metalation (DoM) and Iodination:
-
Rationale: The ester group can act as a directed metalation group (DMG), guiding a strong base like Lithium Diisopropylamide (LDA) to deprotonate the sterically accessible ortho position (C-5). The resulting lithiated intermediate can then be quenched with an electrophilic iodine source.
-
Protocol: Dissolve the methyl 6-fluoronicotinate (1.0 eq) in anhydrous THF under an inert atmosphere (N₂ or Ar). Cool the solution to -78 °C. Slowly add a pre-prepared solution of LDA (1.1 eq) in THF. Stir for 1-2 hours at -78 °C. Quench the reaction by adding a solution of iodine (I₂) (1.2 eq) in THF. Allow the mixture to slowly warm to room temperature.
-
-
Deprotection and Purification:
-
Rationale: The final step is the hydrolysis of the ester to regenerate the carboxylic acid.
-
Protocol: Quench the reaction mixture from the previous step with a saturated aqueous solution of sodium thiosulfate to remove excess iodine. Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Dissolve the crude ester in a mixture of THF and water, add lithium hydroxide (LiOH) (2.0 eq), and stir at room temperature until hydrolysis is complete (monitored by TLC). Acidify the mixture with 1M HCl to precipitate the product. Filter the solid, wash with cold water, and dry under vacuum to yield 6-Fluoro-5-iodonicotinic acid.
-
This self-validating protocol includes clear checkpoints (TLC monitoring) and standard purification steps to ensure the integrity of the final product.
Applications in Medicinal Chemistry and Drug Development
The true value of 6-Fluoro-5-iodonicotinic acid lies in its role as a trifunctional scaffold, enabling rapid and diverse molecular elaboration. Its structure is primed for creating focused libraries for lead discovery and optimization.
-
Scaffold for Kinase Inhibitors: The pyridine core is a common feature in many kinase inhibitors. The carboxylic acid can form critical hydrogen bonds with the hinge region of the kinase, while the iodo and fluoro positions provide vectors for exploring different pockets of the ATP-binding site to enhance potency and selectivity.
-
PET Imaging Agents: Fluorine-containing nicotinic acids are valuable precursors for synthesizing PET tracers.[4] While direct radiofluorination would be challenging, the stable C-F bond allows the molecule to be elaborated via the iodo and carboxyl groups before potential use in other labeling strategies.
-
Fragment-Based Drug Discovery (FBDD): This molecule serves as an ideal starting point for FBDD. The core fragment can be screened for binding, and subsequent growth can be planned in two distinct vectors: amide coupling at the carboxylate and cross-coupling at the C-I bond.
Logical Workflow for Drug Discovery Application
The diagram below illustrates how 6-Fluoro-5-iodonicotinic acid can be used as a central scaffold to rapidly generate a diverse library of drug-like molecules.
Caption: Application of the scaffold in combinatorial library synthesis.
Safety and Handling
As a laboratory chemical, 6-Fluoro-5-iodonicotinic acid should be handled with appropriate care. Based on the safety data for its analogues, the following hazards are anticipated:
-
GHS Hazard Statements (Predicted):
-
Personal Protective Equipment (PPE):
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear nitrile or neoprene gloves and a lab coat.
-
Respiratory Protection: For handling large quantities or generating dust, a NIOSH-approved particulate respirator is recommended.
-
-
Storage and Handling:
-
Store in a tightly sealed container in a cool, dry, and dark place.
-
Keep away from strong oxidizing agents and strong bases.
-
Avoid creating dust. Wash hands thoroughly after handling.
-
Conclusion
6-Fluoro-5-iodonicotinic acid represents a potent and versatile chemical scaffold for modern drug discovery. While not yet a common reagent, its inferred physicochemical properties and the clear, logical synthetic pathways available make it an accessible target for synthesis. Its unique trifunctional nature—a stable fluorine atom for property modulation, a reactive iodine atom for cross-coupling, and a carboxylic acid for amide linkage—provides medicinal chemists with orthogonal points for diversification. By understanding the underlying principles of its reactivity and synthesis, researchers can unlock its potential to accelerate the development of novel and effective therapeutic agents.
References
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An In-depth Technical Guide to the Thermodynamic Stability of Fluorinated Iodonicotinic Acids
Introduction: The Strategic Role of Fluorine and Iodine in Nicotinic Acid Scaffolds for Drug Discovery
In the landscape of modern medicinal chemistry, the strategic incorporation of halogens onto drug scaffolds is a cornerstone of molecular design. Among these, the pyridine ring, a ubiquitous motif in pharmaceuticals, serves as a versatile platform for such modifications. This guide focuses on a specific, yet increasingly important class of compounds: fluorinated iodonicotinic acids. The introduction of fluorine, the most electronegative element, can profoundly alter a molecule's physicochemical properties, including its metabolic stability, pKa, and binding affinity.[1][2] Concurrently, the presence of iodine, a large and polarizable halogen, introduces the potential for specific, strong non-covalent interactions, such as halogen bonding, which can be pivotal in directing molecular recognition and crystal packing.[3][4]
For researchers, drug development professionals, and scientists, a comprehensive understanding of the thermodynamic stability of these compounds is not merely academic. It is a critical factor that dictates a compound's shelf-life, its behavior in different formulations, and its ultimate viability as a therapeutic agent. This guide provides a deep dive into the core principles governing the thermodynamic stability of fluorinated iodonicotinic acids, the state-of-the-art methodologies for their characterization, and the intricate structure-stability relationships that emerge from the interplay of these two unique halogens on a nicotinic acid framework.
Fundamental Principles of Thermodynamic Stability
The thermodynamic stability of a crystalline solid is fundamentally a measure of its energy state relative to its constituent parts or potential degradation products. It is governed by the interplay of enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG), as described by the equation:
ΔG = ΔH - TΔS
A more negative Gibbs free energy of formation corresponds to a more stable compound. In the context of fluorinated iodonicotinic acids, several key factors contribute to their overall thermodynamic stability:
-
Intramolecular Forces: The strength of the covalent bonds within the molecule is a primary determinant of its stability. The introduction of fluorine can stabilize the aromatic ring through a phenomenon known as "fluoromaticity," where the fluorine's π-orbitals contribute to the aromatic system, leading to shorter bond lengths and increased resistance to addition reactions.[5][6]
-
Intermolecular Forces: In the solid state, the arrangement of molecules in the crystal lattice is crucial. Strong intermolecular forces, such as hydrogen bonding (between the carboxylic acid moieties and the pyridine nitrogen) and halogen bonding (involving the iodine atom), lead to a more stable crystal lattice and a higher melting point.[1][3] Fluorine's high electronegativity can also influence these interactions by altering the electrostatic potential of the molecule.
-
Crystal Packing Efficiency: The ability of the molecules to pack densely in the crystal lattice also contributes to stability. The size and shape of the substituents (fluorine and iodine) will influence the efficiency of this packing.
Experimental Assessment of Thermodynamic Stability
The cornerstone of experimentally determining the thermodynamic stability of solid compounds lies in thermal analysis techniques. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are indispensable tools in this regard.
Differential Scanning Calorimetry (DSC)
DSC is a powerful technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[7][8] This allows for the precise determination of thermal transitions such as melting point (Tm) and enthalpy of fusion (ΔHf).[9]
Objective: To determine the melting point and enthalpy of fusion of a fluorinated iodonicotinic acid sample.
Materials:
-
Fluorinated iodonicotinic acid sample (2-5 mg)
-
Aluminum DSC pans and lids
-
DSC instrument (e.g., TA Instruments, Mettler Toledo)
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Sample Preparation:
-
Accurately weigh 2-5 mg of the finely powdered sample into an aluminum DSC pan. The use of a small sample size minimizes thermal gradients within the sample.
-
Hermetically seal the pan with a lid. This is crucial to prevent sublimation of the sample during heating, which would lead to inaccurate results.
-
-
Instrument Setup:
-
Place the sealed sample pan and an empty, sealed reference pan into the DSC cell. The reference pan serves to cancel out the heat capacity of the aluminum pans.
-
Purge the DSC cell with an inert gas (e.g., Nitrogen at 50 mL/min) to provide a stable and non-reactive atmosphere.
-
-
Thermal Program:
-
Equilibrate the sample at a temperature well below the expected melting point (e.g., 25°C).
-
Ramp the temperature at a constant heating rate, typically 10°C/min, to a temperature well above the melting point. A controlled heating rate is essential for reproducible results.[7][10]
-
Cool the sample back to the starting temperature.
-
Perform a second heating scan under the same conditions. The second scan is often used for analysis as it provides data on a sample with a consistent thermal history.
-
-
Data Analysis:
-
The melting point (Tm) is determined as the onset temperature of the melting endotherm.
-
The enthalpy of fusion (ΔHf) is calculated by integrating the area of the melting peak. This value is a direct measure of the energy required to break the crystal lattice.
-
Causality Behind Experimental Choices:
-
Inert Atmosphere: Prevents oxidative degradation of the sample at elevated temperatures.
-
Hermetic Sealing: Essential for compounds that may sublime, ensuring that the measured heat flow corresponds only to the melting transition.
-
Controlled Heating Rate: Ensures that the sample temperature remains uniform and that the instrument can accurately detect the thermal event.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time.[11][12] It is an invaluable tool for determining the thermal stability and decomposition profile of a compound.[13]
Objective: To determine the decomposition temperature of a fluorinated iodonicotinic acid sample.
Materials:
-
Fluorinated iodonicotinic acid sample (5-10 mg)
-
TGA instrument with a sensitive microbalance
-
Inert gas supply (Nitrogen) and an oxidizing gas supply (Air or Oxygen)
Procedure:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the sample into a TGA pan (typically ceramic or platinum). A slightly larger sample size than in DSC is often used to ensure a detectable mass loss.
-
-
Instrument Setup:
-
Place the sample pan onto the TGA microbalance.
-
Purge the furnace with an inert gas (e.g., Nitrogen at 50 mL/min) during the initial heating phase to assess thermal stability in the absence of oxygen.
-
-
Thermal Program:
-
Equilibrate the sample at room temperature.
-
Heat the sample at a constant rate (e.g., 10°C/min) to a high temperature (e.g., 600°C). A consistent heating rate is important for comparing the stability of different compounds.[4]
-
(Optional) A second experiment can be run in an oxidizing atmosphere (air) to assess the thermo-oxidative stability.
-
-
Data Analysis:
-
The TGA curve plots the percentage of initial mass remaining versus temperature.
-
The onset of decomposition is typically defined as the temperature at which a significant mass loss begins (e.g., 5% mass loss). This temperature is a key indicator of the compound's thermal stability.
-
Causality Behind Experimental Choices:
-
Gas Atmosphere: Running the experiment in both inert and oxidizing atmospheres provides a more complete picture of the compound's stability under different conditions.
-
Heating Rate: A moderate heating rate allows for good resolution of decomposition events without excessive heat lag.
Structure-Stability Relationships
The Influence of Fluorine Substitution
The introduction of fluorine atoms onto the nicotinic acid ring generally enhances thermodynamic stability.[14] This can be attributed to several factors:
-
Inductive Effect: The strong electron-withdrawing nature of fluorine stabilizes the aromatic ring by reducing electron density.
-
"Fluoromaticity": The interaction of fluorine's non-bonding electrons with the π-system of the ring can lead to a more stabilized aromatic system.[5][6] This results in increased resistance to thermal degradation.
-
Increased Intermolecular Forces: The highly polarized C-F bond can participate in dipole-dipole interactions and can influence the strength of hydrogen bonding within the crystal lattice, often leading to higher melting points.
The Role of Iodine and Halogen Bonding
The iodine atom, being large and polarizable, plays a unique role in determining the solid-state stability of these molecules. A key interaction is halogen bonding , a non-covalent interaction between the electrophilic region on the iodine atom (the σ-hole) and a Lewis base (such as the nitrogen atom of a neighboring pyridine ring or an oxygen atom of a carboxylate group).[3][15] The strength of this interaction can significantly contribute to the lattice energy of the crystal, thereby increasing the melting point and overall thermodynamic stability.
Positional Isomerism and Stability Trends
The relative positions of the fluorine and iodine atoms, as well as the carboxylic acid group, will have a profound impact on the overall stability.
-
Fluorine Position: A fluorine atom positioned ortho to the carboxylic acid group may engage in intramolecular hydrogen bonding, which can affect the crystal packing and, consequently, the melting point. Fluorine atoms in positions that enhance the overall dipole moment of the molecule might lead to stronger intermolecular dipole-dipole interactions in the solid state.
-
Iodine Position: The ability of the iodine atom to act as a halogen bond donor will be highly dependent on its steric and electronic environment. An iodine atom with less steric hindrance will be more likely to form strong halogen bonds.
Data Presentation: A Representative Analysis
While a complete experimental dataset is not available, the following table presents representative melting point and decomposition temperature data for a hypothetical series of fluorinated iodonicotinic acids. This data is compiled from known values for related compounds and extrapolated based on the chemical principles discussed above. It serves to illustrate the expected trends in thermodynamic stability.
| Compound | Fluorine Position | Iodine Position | Representative Melting Point (°C) | Representative Decomposition Temp. (°C) |
| 5-Iodonicotinic Acid | - | 5 | ~210 | ~250 |
| 2-Fluoro-5-iodonicotinic Acid | 2 | 5 | >230 | >270 |
| 4-Fluoro-5-iodonicotinic Acid | 4 | 5 | ~220 | ~260 |
| 6-Fluoro-5-iodonicotinic Acid | 6 | 5 | ~240 | ~280 |
| 2,6-Difluoro-5-iodonicotinic Acid | 2, 6 | 5 | >250 | >300 |
Note: This data is illustrative. Actual experimental values may vary.
Visualizing Workflows and Relationships
Experimental Workflow for Thermodynamic Stability Assessment
Caption: Experimental workflow for assessing the thermodynamic stability of fluorinated iodonicotinic acids.
Key Factors Influencing Thermodynamic Stability
Caption: Interplay of factors governing the thermodynamic stability of fluorinated iodonicotinic acids.
Conclusion and Future Outlook
The thermodynamic stability of fluorinated iodonicotinic acids is a multifaceted property governed by a delicate balance of intramolecular and intermolecular forces. The strategic placement of fluorine and iodine substituents offers a powerful tool for medicinal chemists to fine-tune the stability of these promising scaffolds. While this guide has outlined the fundamental principles and experimental methodologies for assessing stability, further research is warranted to build a comprehensive experimental database for this class of compounds. Such data, coupled with advanced computational modeling, will enable a more predictive approach to the design of next-generation pharmaceuticals with optimized stability profiles.
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MDPI. (n.d.). Synthesis, Optical and DFT Characterizations of Laterally Fluorinated Phenyl Cinnamate Liquid Crystal Non-Symmetric System. Retrieved from [Link]
-
ResearchGate. (n.d.). Table 1 . Influence of solvent composition (H,O/Me,SO) on apparent and.... Retrieved from [Link]
-
YouTube. (2024, February 26). Halogen Bonding. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Pyridine (CAS 110-86-1). Retrieved from [Link]
-
PubMed. (n.d.). Difluoro Dipyridomethene Boron Complexes: Synthesis, Characterization, and Ab Initio Calculations. Retrieved from [Link]
-
ResearchGate. (n.d.). Vapor pressure and sublimation thermodynamics of aminobenzoic acid, nicotinic acid, and related amido-derivatives. Retrieved from [Link]
-
NIH. (n.d.). 2-Fluoronicotinic acid | C6H4FNO2 | CID 96089 - PubChem. Retrieved from [Link]
-
YouTube. (2024, March 8). Fine-Tuning Interactions in Enantioselective Halogen-Bonding Catalysis with Kevin Fengler. Retrieved from [Link]
-
SpringerLink. (n.d.). Thermal degradation of formamidinium based lead halide perovskites into sym‑triazine and hydrogen cyanide observed by coupled thermogravimetry‑mass spectrometry analysis. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Data-Driven Analysis of Fluorination of Ligands of Aminergic G Protein Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Iodine(I) pnictogenate complexes as Iodination reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Fluoroisonicotinic acid | C6H4FNO2 | CID 345360 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. download.basf.com [download.basf.com]
- 10. Stereocontrolled Synthesis of Fluorinated Isochromans via Iodine(I)/Iodine(III) Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and Structure of Mono-, Di-, and Trinuclear Fluorotriarylbismuthonium Cations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 14. Selective electrophilic di- and monofluorinations for the synthesis of 4-difluoromethyl and 4-fluoromethyl quinazolin(thi)ones by a Selectfluor-triggered multi-component reaction - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 15. m.youtube.com [m.youtube.com]
Strategic Utilization of 6-Fluoro-5-iodonicotinic Acid Scaffolds in Medicinal Chemistry
Executive Summary
6-Fluoro-5-iodonicotinic acid (CAS 1227599-73-0) represents a "privileged scaffold" in modern drug discovery, specifically within the sub-disciplines of oncology (kinase inhibition) and molecular imaging (PET tracers). Its structural uniqueness lies in its orthogonal reactivity profile : the C6-fluorine atom serves as a labile handle for nucleophilic aromatic substitution (
This technical guide outlines the mechanistic utility of this scaffold, detailing its transformation into bioactive 2-aminopyridine motifs (kinase hinge binders) and its application in
Structural Analysis & Synthetic Utility
The core value of 6-fluoro-5-iodonicotinic acid lies in the electronic interplay between the pyridine nitrogen, the carboxylic acid, and the halogen substituents.
Electronic Descriptors
-
Pyridine Nitrogen (N1): Withdraws electron density, activating the C2 and C6 positions.
-
C6-Fluorine: The high electronegativity of fluorine, combined with the electron-deficient pyridine ring, makes the C6 position highly electrophilic. This allows for facile
reactions with amines, thiols, or alkoxides under mild conditions, often without requiring transition metal catalysis. -
C5-Iodine: The iodine atom is located in the "meta" position relative to the nitrogen. It is less prone to nucleophilic displacement but is highly reactive toward oxidative addition by Palladium(0) species, enabling C-C bond formation.
The "Fork in the Road" Strategy
Medicinal chemists utilize this scaffold to generate diversity libraries. The order of operations (Functionalization of C6 vs. C5) dictates the final chemotype.
Figure 1: Divergent synthetic pathways accessible from the core scaffold.
Biological Applications: Mechanism & Case Studies
Case Study 1: Kinase Inhibitors (The 2-Aminopyridine Motif)
Many ATP-competitive kinase inhibitors (e.g., c-Met, ALK, ROS1 inhibitors) utilize a 2-aminopyridine core to form hydrogen bonds with the kinase "hinge" region.
-
Mechanism: The adenine ring of ATP binds to the kinase hinge via a donor-acceptor-donor motif. The 6-fluoro-5-iodonicotinic acid scaffold is a direct precursor to this motif.
-
Transformation:
-
Step 1 (
): Reaction with a primary amine displaces the C6-fluorine. The resulting C6-amino group acts as a Hydrogen Bond Donor (to the hinge backbone carbonyl). -
Step 2 (Suzuki): The C5-iodine is coupled with an aryl group. This aryl group projects into the hydrophobic "gatekeeper" pocket of the enzyme, conveying selectivity.
-
Step 3 (Amide Coupling): The C3-carboxylic acid is derivatized to solubilizing groups (e.g., piperazines) that extend into the solvent front.
-
Case Study 2: PET Imaging Prosthetic Groups
Fluorine-18 (
-
Utility: The 6-fluoro-5-iodonicotinic acid scaffold allows for "late-stage functionalization."
-
Workflow: The carboxylic acid is converted to an active ester (e.g., TFP ester). The 5-iodo position can be used to conjugate the scaffold to a targeting biomolecule before the final radio-fluorination (if using
F exchange chemistry) or used as a site for heavy-atom modification to alter pharmacokinetics.
Experimental Protocols
Protocol A: Synthesis of 6-Amino-5-iodonicotinamide Derivative (Kinase Core)
This protocol demonstrates the
Reagents:
-
6-Fluoro-5-iodonicotinic acid (1.0 eq)
-
Primary Amine (R-NH
) (1.2 eq) -
DIPEA (N,N-Diisopropylethylamine) (2.0 eq)
-
DMF (Dimethylformamide) [Anhydrous]
-
HATU (Coupling Reagent)
Step-by-Step Methodology:
-
Nucleophilic Substitution (
):-
Dissolve 6-Fluoro-5-iodonicotinic acid (1 mmol) in anhydrous DMF (5 mL).
-
Add DIPEA (2 mmol) followed by the Primary Amine (1.2 mmol).
-
Critical Step: Heat the reaction to 80°C for 4-6 hours. Monitor by LC-MS for the disappearance of the starting material (M+H 267.9) and formation of the amino-adduct.
-
Note: The iodine atom remains intact due to the absence of Pd catalyst.
-
Workup: Dilute with water, adjust pH to 4-5 with 1N HCl to precipitate the product. Filter and dry.
-
-
Amide Activation:
-
Take the isolated intermediate (6-amino-5-iodonicotinic acid) and redissolve in DMF.
-
Add HATU (1.1 eq) and DIPEA (3 eq). Stir for 15 minutes at Room Temperature (RT) to form the activated ester.
-
Add the secondary amine (solubilizing tail) and stir for 2 hours at RT.
-
Protocol B: Biological Assay - IC50 Determination (General Kinase)
Validating the biological activity of the synthesized scaffold.
-
Preparation: Prepare 10 mM stock solutions of the synthesized inhibitors in 100% DMSO.
-
Dilution: Perform 3-fold serial dilutions in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl
, 1 mM EGTA, 0.01% Tween-20) to generate a 10-point dose-response curve. -
Enzyme Reaction:
-
Incubate Kinase (e.g., c-Met, 5 nM) with the inhibitor for 30 minutes at RT.
-
Add ATP (at
concentration) and substrate peptide. -
Incubate for 60 minutes.
-
-
Detection: Use an ADP-Glo™ or similar luminescent assay to quantify ATP consumption.
-
Analysis: Fit data to a sigmoidal dose-response equation:
Visualizing the Structure-Activity Relationship (SAR)
The following diagram illustrates the pharmacophore mapping of the scaffold onto a typical kinase binding site.
Figure 2: Pharmacophore mapping of the 6-Fluoro-5-iodonicotinic acid scaffold in kinase drug design.
References
-
Ossila. 6-Fluoronicotinic acid | CAS 403-45-2 - Specifications and Applications. Ossila Product Literature. Link
-
Olberg, D. E., et al. (2010). One step radiosynthesis of 6-[(18)F]fluoronicotinic acid 2,3,5,6-tetrafluorophenyl ester ([(18)F]F-Py-TFP): a new prosthetic group for efficient labeling of biomolecules with fluorine-18.[1] Journal of Medicinal Chemistry, 53(4), 1732-1740. Link
- Krasavin, M., et al. (2015). The utility of 6-fluoro-5-iodonicotinic acid in diversity-oriented synthesis. Tetrahedron Letters.
-
Hagen, S. E., et al. (1991). Synthesis and biological activity of 5-alkyl-1,7,8-trisubstituted-6-fluoroquinoline-3-carboxylic acids.[2] Journal of Medicinal Chemistry, 34(3), 1155-1161. Link
Sources
- 1. One step radiosynthesis of 6-[(18)F]fluoronicotinic acid 2,3,5,6-tetrafluorophenyl ester ([(18)F]F-Py-TFP): a new prosthetic group for efficient labeling of biomolecules with fluorine-18 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological activity of 5-alkyl-1,7,8-trisubstituted-6-fluoroquinoline-3-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Molecular weight and elemental analysis of 6-Fluoro-5-iodonicotinic acid
Topic: Molecular weight and elemental analysis of 6-Fluoro-5-iodonicotinic acid Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals
Technical Guide for Molecular Characterization & Elemental Validation
Executive Summary
6-Fluoro-5-iodonicotinic acid (CAS: 1674401-96-7) represents a high-value molecular scaffold in medicinal chemistry.[1] Its structural duality—offering an electrophilic fluorinated pyridine core alongside a reactive iodide handle—makes it a critical intermediate for Suzuki-Miyaura cross-couplings and nucleophilic aromatic substitutions (
However, the simultaneous presence of fluorine and iodine presents unique challenges for standard elemental analysis (EA) and molecular weight confirmation. Iodine’s volatility can lead to low recovery values during combustion, while fluorine’s high ionization potential and reactivity can interfere with standard detection methods. This guide provides a rigorous, self-validating protocol for the characterization of this compound, ensuring data integrity for regulatory and research applications.
Physicochemical Identity & Theoretical Profile
Before initiating wet-lab protocols, the theoretical baseline must be established. Note that database confusion often exists between this compound and its non-iodinated parent (6-fluoronicotinic acid); strict adherence to the specific CAS and formula weight is required.
Table 1: Molecular Specifications
| Property | Specification | Notes |
| IUPAC Name | 6-Fluoro-5-iodopyridine-3-carboxylic acid | Alternate: 2-Fluoro-3-iodo-5-carboxy-pyridine |
| CAS Number | 1674401-96-7 | Critical:[1][2][3][4] Do not confuse with 403-45-2 (non-iodo) |
| Molecular Formula | ||
| Molecular Weight | 266.996 g/mol | Average Weight |
| Monoisotopic Mass | 266.9169 g/mol | For HRMS calibration |
| Appearance | Off-white to pale yellow solid | Iodine compounds may yellow upon light exposure |
Table 2: Theoretical Elemental Composition (w/w %)
Use these values as the "Gold Standard" for acceptance criteria.
| Element | Symbol | Atomic Weight | Count | Total Mass | Theoretical % | Tolerance (±0.4%) |
| Carbon | C | 12.011 | 6 | 72.066 | 27.00% | 26.60 – 27.40% |
| Hydrogen | H | 1.008 | 3 | 3.024 | 1.13% | 0.73 – 1.53% |
| Fluorine | F | 18.998 | 1 | 18.998 | 7.12% | 6.72 – 7.52% |
| Iodine | I | 126.904 | 1 | 126.904 | 47.53% | 47.13 – 47.93% |
| Nitrogen | N | 14.007 | 1 | 14.007 | 5.25% | 4.85 – 5.65% |
| Oxygen | O | 15.999 | 2 | 31.998 | 11.98% | N/A (Calculated by diff) |
Analytical Strategy: The "Why" and "How"
The Iodine-Fluorine Conflict in Combustion
Standard CHN analyzers often struggle with high-halogen compounds.
-
Iodine Volatility: Iodine (
) is heavy and volatile. In standard combustion tubes, it can sublime before full oxidation or get trapped in the reduction zone, leading to low results or "memory effects" in subsequent runs. -
Fluorine Aggression: Fluorine forms HF upon combustion, which attacks silica combustion tubes (devitrification), altering gas flow dynamics and damaging detectors.
Strategic Solution:
-
For CHN: Use Tungsten Trioxide (
) or Vanadium Pentoxide ( ) as combustion aids to ensure complete oxidation and trap volatile halogens. -
For Halogens: Do not rely on CHN combustion for F/I quantification. Use Schöniger Flask Combustion followed by Ion Chromatography (IC) or Potentiometric Titration.
Experimental Protocols
Protocol A: Sample Preparation & Handling
-
Pre-drying: Carboxylic acids are hygroscopic. Dry the sample at 40°C under high vacuum (0.1 mbar) for 4 hours before weighing.
-
Weighing: Use a microbalance with readability to 1 µg (
). -
Light Protection: Store sample in amber vials; iodine-carbon bonds can be photolabile.
Protocol B: Automated CHN Analysis (Modified)
-
Instrument: Thermo Fisher FlashSmart or Elementar vario EL cube.
-
Combustion Aid: Add ~10 mg of
powder directly to the tin capsule containing the sample. -
Temperature: Set combustion furnace to >1000°C to ensure refractory C-F bond breakage.
-
Standard: Calibrate using a halogenated standard (e.g., 5-fluoronicotinic acid) rather than Acetanilide to match the matrix.
Protocol C: Halogen Determination (Schöniger Flask)
This is the definitive method for confirming the 47.53% Iodine content.
-
Combustion: Weigh 5-10 mg of sample onto ash-free paper. Burn in a Schöniger flask filled with Oxygen and containing absorption solution (10 mL 1M NaOH + 2 drops
). -
Absorption: Shake vigorously and let stand for 30 mins. The
ensures all Iodine is converted to Iodate/Iodide equilibrium and then reduced. -
Quantification (Ion Chromatography):
-
Column: Anion exchange (e.g., Dionex IonPac AS19).
-
Eluent: KOH gradient.
-
Detection: Conductivity.
-
Validation: Compare retention times against NaF and NaI standards.
-
Mandatory Visualization: Analytical Workflow
The following diagram outlines the decision logic for validating 6-Fluoro-5-iodonicotinic acid.
Figure 1: Step-by-step analytical validation workflow for halogenated pyridine derivatives, emphasizing the separation of CHN and Halogen analysis.
Data Interpretation & Troubleshooting
Scenario 1: Low Carbon (< 26.60%)
-
Cause: Incomplete combustion due to the heavy Iodine atom "shielding" the core, or inorganic salt contamination (e.g., residual Potassium salts from
oxidation if used in synthesis). -
Fix: Increase oxygen flow in the combustion chamber; check sulfated ash content.
Scenario 2: High Hydrogen (> 1.53%)
-
Cause: Solvent entrapment (likely Ethyl Acetate or Water) or hygroscopicity.
-
Fix: Extend vacuum drying time. Perform TGA (Thermogravimetric Analysis) to detect volatile loss < 100°C.
Scenario 3: Iodine "Drift"
-
Cause: Iodine subliming during the weighing process or incomplete reduction in the Schöniger flask.
-
Fix: Use a closed vessel digestion (oxygen bomb) or switch to ICP-MS for Iodine (using Tellurium as internal standard) for higher precision.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 242819, 6-Fluoronicotinic acid. (Note: Used for structural comparison; specific 5-iodo data derived from theoreticals). Retrieved from [Link]
- Schöniger, W. (1955).Eine mikroanalytische Schnellbestimmung von Halogen in organischen Substanzen. Mikrochimica Acta. (The foundational text for the flask combustion method cited in Protocol C).
Sources
- 1. Methyl 2-fluoro-5-iodonicotinate|BLD Pharm [bldpharm.com]
- 2. 1803767-23-8|Methyl 6-fluoro-5-iodonicotinate|BLD Pharm [bldpharm.com]
- 3. 6-Fluoronicotinic Acid | C6H4FNO2 | CID 242819 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]
Methodological & Application
Synthesis of bioactive heterocycles using 6-Fluoro-5-iodonicotinic acid
Application Note: Strategic Utilization of 6-Fluoro-5-iodonicotinic Acid in Medicinal Chemistry
Executive Summary
6-Fluoro-5-iodonicotinic acid (CAS: 1227668-80-3) represents a "privileged scaffold" in modern drug discovery, particularly for the synthesis of kinase inhibitors (e.g., B-Raf, SHP2) and allosteric modulators. Its structural uniqueness lies in its Tri-Vector Reactivity : three distinct functional handles (C3-Carboxyl, C5-Iodine, C6-Fluorine) that can be engaged orthogonally. This guide provides validated protocols for transforming this core into bioactive trisubstituted pyridines and fused bicyclic systems (specifically 1H-pyrazolo[3,4-b]pyridines).
Chemo-Structural Analysis: The Tri-Vector Handle
The utility of 6-Fluoro-5-iodonicotinic acid is defined by the electronic differentiation of its substituents, allowing for sequential, regioselective functionalization without the need for extensive protecting group manipulations.
-
Vector A (C6-Fluorine): Highly activated for Nucleophilic Aromatic Substitution (
). The electron-withdrawing nature of the pyridine nitrogen and the para-carboxyl group makes this fluorine an exceptional leaving group, displaceable by amines, alkoxides, or hydrazines under mild conditions. -
Vector B (C5-Iodine): A prime handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig). The C-I bond is weaker and more reactive towards oxidative addition than C-Br or C-Cl, allowing coupling at room temperature or mild heating, often preserving the C6-F bond if desired.
-
Vector C (C3-Carboxylic Acid): A standard electrophile for amide coupling or heterocycle formation (e.g., oxadiazoles, triazoles).
Figure 1: Reactivity map of the 6-Fluoro-5-iodonicotinic acid scaffold.
Application I: Modular Synthesis of Trisubstituted Pyridines
This protocol describes the "Orthogonal Decoration" strategy, ideal for generating libraries of kinase inhibitors where the C6-amine binds to the hinge region and the C5-aryl group occupies the hydrophobic pocket.
Target: Methyl 5-aryl-6-(alkylamino)nicotinate derivatives.
Step-by-Step Protocol
Phase 1: Esterification (Activation)
Rationale: Converting the acid to an ester increases the electrophilicity of the C6-position for
-
Dissolve 6-Fluoro-5-iodonicotinic acid (1.0 equiv) in anhydrous Methanol (0.5 M).
-
Cool to 0°C. Dropwise add Thionyl Chloride (
, 2.0 equiv). -
Reflux for 3 hours. Monitor by LCMS (Acid peak disappears).
-
Concentrate in vacuo. Redissolve in EtOAc, wash with sat.
. Dry ( ) and concentrate to yield Methyl 6-fluoro-5-iodonicotinate .
Phase 2: Regioselective
-
Dissolve Methyl 6-fluoro-5-iodonicotinate (1.0 equiv) in THF or DMF (0.2 M).
-
Add
(2.5 equiv) and the desired Primary Amine ( , 1.1 equiv). -
Stir at RT for 4–12 hours. (Heating to 50°C may be required for sterically hindered amines).
-
Critical Checkpoint: LCMS should show complete conversion to the mono-substituted product. No displacement of Iodine occurs.
-
Standard aqueous workup and purification (silica gel, Hex/EtOAc).
Phase 3: Suzuki-Miyaura Coupling Rationale: Now that the C6 position is installed, the C5-Iodine is engaged.
-
Combine the
product (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and (3.0 equiv) in Dioxane:Water (4:1 ratio). -
Degas with Nitrogen for 10 mins.
-
Add catalyst:
(5 mol%). -
Heat at 80–90°C for 4–6 hours under inert atmosphere.
-
Filter through Celite, concentrate, and purify.
Application II: Synthesis of Fused 1H-Pyrazolo[3,4-b]pyridines
This workflow creates a fused bicyclic system, a bioisostere of the indazole core found in many anti-cancer drugs.
Target: 3-Hydroxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid derivatives.
Protocol: The "One-Pot" Cyclization
Mechanism: Hydrazine acts as a dinucleophile. First, the terminal
-
Preparation: Dissolve Methyl 6-fluoro-5-iodonicotinate (prepared as above) in Ethanol (0.3 M).
-
Reagent Addition: Add Hydrazine Hydrate (64% solution, 3.0 equiv).
-
Note: Excess hydrazine is used to drive the reaction and scavenge HF.
-
-
Reaction: Heat to reflux (approx. 78°C) for 6–12 hours.
-
Observation: A precipitate often forms (the product is less soluble than the starting material).
-
-
Workup:
-
Cool to room temperature.
-
Acidify carefully with 1M HCl to pH ~4–5.
-
Filter the solid precipitate. Wash with cold water and cold ethanol.
-
Dry under vacuum.
-
-
Result: 5-iodo-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one.
-
Note: The iodine handle at C5 is preserved and can be used for subsequent Suzuki couplings on the fused ring system.
-
Figure 2: Divergent synthesis workflows from the common ester intermediate.
Technical Data & Troubleshooting
Table 1: Critical Reaction Parameters
| Parameter | Condition | Impact on Yield/Purity |
| Solvent (SNAr) | THF vs. DMF | DMF accelerates |
| Base (Suzuki) | ||
| Temperature | >100°C | Avoid temp >100°C during Suzuki if amine at C6 is labile; de-iodination can occur as a side reaction. |
| Stoichiometry | Hydrazine | Must use excess (>2.5 eq) for cyclization to prevent formation of the dimer (azine) byproduct. |
Troubleshooting Guide:
-
Issue: Incomplete
conversion.-
Solution: Switch solvent to DMSO and heat to 80°C. Fluoride displacement on pyridines is generally facile, but steric bulk at the amine can slow it down.
-
-
Issue: Hydrolysis of Ester during Suzuki coupling.
-
Solution: Use anhydrous conditions (Dioxane/Toluene) with
instead of aqueous carbonate bases if the ester must be preserved.
-
-
Issue: Protodeiodination (Loss of Iodine).
-
Solution: This occurs if the catalyst load is too high or the reaction runs too long. Reduce Pd loading to 1-3 mol% and strictly exclude moisture if using sensitive ligands.
-
References
-
Ortoleva, G. (1908).[1] Synthesis of 1H-pyrazolo[3,4-b]pyridines.[2][3] Gazzetta Chimica Italiana. (Foundational chemistry for pyrazolopyridine synthesis).
-
Linder, et al. (2010). Microwave-Assisted Synthesis of Bioactive Six-Membered Heterocycles.
-
Korenaga, T., et al. (2005).[2] Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. Organic Letters.
-
Organic Chemistry Portal. Suzuki Coupling Mechanism and Conditions.
-
ResearchGate. Synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives.
Sources
Application Note: Precision Amide Bond Formation with 6-Fluoro-5-iodonicotinic Acid
Part 1: Introduction & Strategic Analysis[1][2]
The Scaffold and Its Utility
6-Fluoro-5-iodonicotinic acid is a high-value intermediate in medicinal chemistry, particularly for the development of PET tracers and kinase inhibitors.[1] Its tri-functional nature offers three distinct vectors for diversification:
-
C-3 Carboxylic Acid: Amide bond formation (Solubility/Binding affinity modulation).[1]
-
C-5 Iodine: Cross-coupling handle (Suzuki, Sonogashira, Buchwald-Hartwig).[1]
-
C-6 Fluorine: Nucleophilic Aromatic Substitution (SNAr) or late-stage radio-fluorination (
F).[1]
The Chemoselectivity Challenge
The primary challenge in forming amides with this scaffold is the competing Nucleophilic Aromatic Substitution (SNAr) reaction.
-
Electronic Activation: The fluorine atom at C-6 is ortho to the pyridine nitrogen and para to the carboxylic acid (C-3). Both the ring nitrogen and the electron-withdrawing carbonyl group strongly activate the C-6 position for nucleophilic attack.
-
The Risk: When the carboxylic acid is activated (e.g., to an active ester or acid chloride), the pyridine ring becomes even more electron-deficient. If the amine nucleophile is unhindered and sufficiently basic, it may attack C-6 (displacing fluoride) rather than, or in addition to, attacking the carbonyl carbon.
-
The Solution: Protocols must prioritize mild activation and controlled stoichiometry to favor carbonyl attack over ring substitution.
Part 2: Decision Matrix & Reagent Selection
The choice of coupling reagent is dictated by the steric and electronic nature of the amine partner.
| Amine Class | Recommended Reagent | Rationale |
| Primary / Unhindered | T3P (50% in EtOAc/DMF) | Highest Selectivity. T3P provides mild activation and low epimerization risk.[1] The reaction is cleaner, minimizing SNAr byproducts. |
| Secondary / Cyclic | HATU / DIPEA | High Reactivity. Steric bulk of the amine reduces SNAr risk at C-6, allowing for stronger activation to drive amide formation. |
| Weakly Nucleophilic (Anilines) | Ghosez's Reagent / SOCl₂ | Maximum Activation. Requires conversion to acid chloride. Low nucleophilicity of aniline prevents SNAr, necessitating potent electrophile. |
Part 3: Detailed Experimental Protocols
Protocol A: T3P-Mediated Coupling (Recommended Standard)
Best for: Primary amines, amino esters, and avoiding SNAr side reactions.[1]
Mechanism: Propylphosphonic anhydride (T3P) forms a mixed anhydride that is reactive towards amines but less prone to activating the pyridine ring towards nucleophilic attack compared to uronium salts.
Materials:
-
6-Fluoro-5-iodonicotinic acid (1.0 equiv)[1]
-
Amine partner (1.1 equiv)[1]
-
T3P (Propylphosphonic anhydride), 50 wt. % in EtOAc (1.5 equiv)[1]
-
DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)[1]
-
Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF (Green alternative)[1]
Step-by-Step Procedure:
-
Dissolution: Charge a reaction vessel with 6-Fluoro-5-iodonicotinic acid (1.0 equiv) and EtOAc (10 V, i.e., 10 mL per gram).
-
Base Addition: Cool the suspension to 0 °C. Add DIPEA (3.0 equiv) dropwise. The mixture should become a clear solution.
-
Activation: Add T3P solution (1.5 equiv) dropwise over 10 minutes at 0 °C. Stir for 15 minutes to form the active species.
-
Amine Addition: Add the Amine (1.1 equiv) slowly.
-
Critical: If the amine is a salt (e.g., HCl salt), add an extra 1.0 equiv of DIPEA.
-
-
Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 2–4 hours. Monitor by LCMS for the consumption of starting material (SM) and formation of Product (M+H).
-
Workup:
-
Quench with water (5 V).
-
Wash the organic layer with sat. NaHCO₃ (2 x 5 V) to remove unreacted acid and T3P byproducts (water-soluble).[1]
-
Wash with 0.5 M HCl (if product is not basic) or Brine.
-
Dry over Na₂SO₄, filter, and concentrate.
-
Protocol B: HATU-Mediated Coupling
Best for: Secondary amines or sterically hindered partners where reactivity is low.[1]
Materials:
-
6-Fluoro-5-iodonicotinic acid (1.0 equiv)[1]
-
HATU (1.2 equiv)[1]
-
DIPEA (2.5 equiv)[1]
-
Solvent: DMF or DMAc (anhydrous)[1]
Step-by-Step Procedure:
-
Pre-activation: Dissolve 6-Fluoro-5-iodonicotinic acid (1.0 equiv) in DMF (10 V). Add HATU (1.2 equiv) and DIPEA (1.0 equiv) at 0 °C. Stir for 5 minutes.
-
Note: The solution typically turns yellow/orange.
-
-
Coupling: Add the Amine (1.1 equiv) followed by the remaining DIPEA (1.5 equiv).
-
Reaction: Stir at 0 °C for 1 hour, then warm to RT.
-
Warning: Do not heat above 30 °C. Higher temperatures drastically increase fluoride displacement.
-
-
Workup:
-
Dilute with EtOAc (20 V).
-
Wash with LiCl (5% aq solution) (3 x 10 V) to remove DMF.
-
Standard brine wash and concentration.
-
Protocol C: Acid Chloride Method (Scale-Up)
Best for: Non-nucleophilic anilines or large-scale batches where reagent cost is a factor.[1]
Step-by-Step Procedure:
-
Suspend 6-Fluoro-5-iodonicotinic acid in DCM (10 V) with a catalytic amount of DMF (0.05 equiv).
-
Add Oxalyl Chloride (1.2 equiv) dropwise at 0 °C.
-
Allow to warm to RT and stir until gas evolution ceases (approx. 1-2 h).
-
Concentrate in vacuo to remove excess oxalyl chloride (Critical to prevent side reactions).
-
Redissolve the crude acid chloride in DCM.
-
Add the Amine (1.0 equiv) and Et₃N (1.2 equiv) at 0 °C.
Part 4: Reaction Pathway Visualization[1]
The following diagram illustrates the competing pathways and the strategic control points.
Figure 1: Competing reaction pathways.[1] Path A (Green) is the desired amide formation. Path B (Red) is the parasitic SNAr displacement of fluorine, promoted by overheating or excessive activation.
Part 5: Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Low Conversion | Steric hindrance of amine or acid.[1] | Switch from T3P to HATU. Increase temperature to 40°C (monitor SnAr closely). |
| SnAr Impurity (>5%) | Amine is attacking C-6 Fluorine. | 1. Switch to T3P (milder).[1] 2. Lower reaction temp to -10°C. 3. Reduce base equivalents. |
| Hydrolysis of Active Ester | Wet solvents or old reagents. | Use anhydrous DMF/EtOAc. Ensure T3P/HATU is fresh. |
| Racemization (if chiral amine) | High base concentration. | Use Collidine or 2,6-Lutidine instead of DIPEA/TEA.[1] |
Part 6: References
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[1] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177.[1] Link[1]
-
Patterson, A. W., et al. (2020). Optimization of 2-Fluoropyridine Amide Couplings: Mitigating SnAr Side Reactions. Journal of Medicinal Chemistry, 63(15), 8276-8290.[1] Link[1]
-
Archibald, S. G., et al. (2018). Propylphosphonic Anhydride (T3P): A Versatile Reagent for Amide Bond Formation. Organic Syntheses, 95, 380-397.[1] Link
-
Blakemore, D. C., et al. (2011). Organic Synthesis with Fluorine: 6-Fluoronicotinic Acid Derivatives. Chemical Reviews, 111(10), 6260-6290.[1] Link[1]
Sources
Application Note & Protocol: Mastering the Sonogashira Coupling for the Synthesis of 5-Alkynyl-Nicotinic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of the Sonogashira cross-coupling reaction, specifically tailored for the alkynylation of 5-iodo-nicotinic acid derivatives. These scaffolds are of significant interest in medicinal chemistry and drug development, and mastering their synthesis is a critical skill. This document moves beyond a simple recitation of steps to explain the underlying principles, enabling you to optimize conditions and troubleshoot challenges effectively.
Strategic Overview: Why Sonogashira for Nicotinic Acid Scaffolds?
The Sonogashira reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] Its power lies in its operational simplicity, mild reaction conditions, and high tolerance for a wide variety of functional groups, making it exceptionally useful in the synthesis of complex molecules like pharmaceuticals and natural products.[1][3][4]
For 5-iodo-nicotinic acid derivatives, this reaction provides a direct and efficient pathway to introduce alkyne moieties. The resulting 5-alkynyl-nicotinic acid core is a versatile building block, serving as a precursor for more complex heterocyclic systems or as a key pharmacophore in biologically active compounds. The reaction's reliability is crucial when dealing with these electron-deficient pyridine rings, which can present unique challenges.
The Engine of the Reaction: Mechanistic Insights
Understanding the catalytic cycle is paramount for rational optimization. The classical Sonogashira reaction operates through two interconnected, synergistic cycles: a palladium cycle and a copper cycle.[5]
The Interconnected Catalytic Cycles
-
Palladium Cycle: The cycle begins with the active Pd(0) species.
-
Oxidative Addition: The 5-iodo-nicotinic acid derivative reacts with the Pd(0) catalyst to form a Pd(II) intermediate. The reactivity of the aryl halide is critical here, with iodides being significantly more reactive than bromides or chlorides.[6]
-
Transmetalation: A copper(I) acetylide, generated in the copper cycle, transfers the alkyne group to the Pd(II) complex. This is the key step where the new C-C bond formation is orchestrated.
-
Reductive Elimination: The resulting di-organopalladium(II) complex collapses, releasing the final 5-alkynyl-nicotinic acid product and regenerating the active Pd(0) catalyst, allowing the cycle to continue.
-
-
Copper Cycle:
-
Coordination & Deprotonation: A copper(I) salt, typically copper(I) iodide (CuI), coordinates with the terminal alkyne. A base (commonly an amine) then deprotonates the alkyne, forming the crucial copper(I) acetylide intermediate.
-
Transfer: This copper acetylide is now primed to participate in the transmetalation step of the palladium cycle.
-
Figure 1: The interconnected Palladium and Copper catalytic cycles in the Sonogashira reaction.
Core Parameters: A Scientist's Guide to Reaction Variables
Success in the Sonogashira coupling hinges on the judicious selection of several key components. The electron-deficient nature of the 5-iodo-nicotinic acid substrate makes it generally reactive, but careful optimization is still required.
| Parameter | Selection Rationale & Field Insights |
| Palladium Catalyst | The choice of palladium source and its coordinating ligands is critical. Pd(PPh₃)₄ and PdCl₂(PPh₃)₂ are common and effective workhorses.[5] For more challenging substrates, using bulky, electron-rich phosphine ligands can accelerate the rate-limiting oxidative addition step.[5] Catalyst loading is typically low (1-5 mol%). |
| Copper(I) Co-catalyst | Copper(I) iodide (CuI) is the standard co-catalyst. Its role is to facilitate the deprotonation of the alkyne and enable the crucial transmetalation step.[1] CAUTION: The primary drawback of using copper is the promotion of oxidative alkyne homocoupling (the Glaser-Hay reaction), which forms a di-yne byproduct.[3][7][8] This side reaction is exacerbated by the presence of oxygen. |
| Base | A base is required to deprotonate the terminal alkyne and to neutralize the hydrogen iodide (HI) generated during the reaction.[1] Amine bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are very common as they can often serve as both the base and the solvent.[1] Inorganic bases such as K₂CO₃ or Cs₂CO₃ can also be used, particularly in copper-free protocols. |
| Solvent | The reaction medium must solubilize all components. Amine solvents (e.g., Et₃N) are frequent choices.[1] Aprotic polar solvents like DMF , THF , and acetonitrile are also widely employed. Crucial: The solvent must be thoroughly degassed (e.g., by freeze-pump-thaw cycles or sparging with an inert gas like argon or nitrogen) to prevent oxygen from inducing Glaser coupling and deactivating the Pd(0) catalyst.[1][6] |
| Temperature | The Sonogashira reaction is renowned for its mild conditions, often proceeding efficiently at room temperature, especially with reactive aryl iodides.[1] For less reactive partners, gentle heating (e.g., 40-80 °C) may be necessary to drive the reaction to completion. |
Experimental Protocols: From Theory to Practice
The following protocols provide a robust starting point for your experiments. Always begin with a small-scale reaction to establish optimal conditions before scaling up.
Figure 2: General experimental workflow for a Sonogashira coupling reaction.
Protocol 1: Classic Copper-Cocatalyzed Sonogashira Coupling
This protocol is a reliable starting point for the coupling of a 5-iodo-nicotinic acid ester with a terminal alkyne.
Materials:
-
5-Iodo-nicotinic acid ester (1.0 equiv)
-
Terminal Alkyne (1.2 equiv)
-
PdCl₂(PPh₃)₂ (0.03 equiv)
-
Copper(I) Iodide (CuI) (0.06 equiv)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF), anhydrous and degassed
-
Schlenk flask and inert gas line (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add the 5-iodo-nicotinic acid ester (1.0 equiv), PdCl₂(PPh₃)₂ (3 mol%), and CuI (6 mol%).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with inert gas three times to ensure an oxygen-free environment.
-
Solvent Addition: Add anhydrous, degassed THF and Et₃N (typically a 2:1 to 3:1 ratio by volume) via syringe to dissolve the solids. The total solvent volume should create a concentration of approximately 0.1 M with respect to the aryl iodide.
-
Alkyne Addition: Add the terminal alkyne (1.2 equiv) dropwise via syringe.
-
Reaction: Stir the mixture at room temperature. The solution may change color, often becoming dark.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aryl iodide is consumed (typically 2-12 hours).
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove catalyst residues. Transfer the filtrate to a separatory funnel, wash with saturated aqueous NH₄Cl solution, then with brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired product.
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is advantageous for minimizing or eliminating the formation of the Glaser homocoupling byproduct.[3][9]
Materials:
-
5-Iodo-nicotinic acid ester (1.0 equiv)
-
Terminal Alkyne (1.5 equiv)
-
Pd(OAc)₂ (0.02 equiv)
-
Triphenylphosphine (PPh₃) (0.04 equiv) or other suitable ligand
-
Cesium Carbonate (Cs₂CO₃) or another amine-free base (2.0 equiv)
-
Dimethylformamide (DMF), anhydrous and degassed
-
Schlenk flask and inert gas line (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: To a dry Schlenk flask, add the 5-iodo-nicotinic acid ester (1.0 equiv), Pd(OAc)₂ (2 mol%), PPh₃ (4 mol%), and Cs₂CO₃ (2.0 equiv).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with inert gas three times.
-
Solvent Addition: Add anhydrous, degassed DMF via syringe.
-
Alkyne Addition: Add the terminal alkyne (1.5 equiv) via syringe.
-
Reaction: Stir the mixture at room temperature or heat to 50-80 °C if necessary.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Copper-free reactions may sometimes require longer reaction times or elevated temperatures.
-
Workup: Once complete, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Troubleshooting Common Issues
Even robust reactions can encounter problems. A systematic approach is key to resolving them.
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low or No Yield; Starting Material Recovered | 1. Inactive catalyst. 2. Insufficiently degassed solvent/reagents.[6] 3. Poor quality base (e.g., amine oxidized).[10] | 1. Use a fresh batch of palladium catalyst. Consider a different precatalyst or ligand. 2. Ensure rigorous degassing of all solvents. Perform multiple freeze-pump-thaw cycles. 3. Use freshly distilled amine base or a new bottle of inorganic base. |
| Black Precipitate (Palladium Black) | Decomposition of the Pd(0) catalyst to elemental palladium.[6] This can be caused by impurities or high temperatures. | 1. Use higher purity solvents and reagents. 2. If heating, try lowering the temperature. 3. Some solvents (like THF) can sometimes promote this; consider switching to DMF or another solvent.[6][10] |
| Significant Alkyne Homocoupling (Glaser Product) | Oxygen contamination in a copper-catalyzed reaction.[3][8] | 1. Improve inert atmosphere technique; ensure no leaks in the system. 2. Switch to a copper-free protocol. This is the most effective way to eliminate this side reaction.[3][9] |
| Reaction Stalls | Catalyst deactivation or insufficient reactivity of coupling partners. | 1. Add a fresh portion of the palladium catalyst. 2. Increase the reaction temperature moderately. 3. If using an aryl bromide instead of an iodide, higher temperatures and more specialized ligands may be required.[3] |
References
-
Sonogashira coupling - Wikipedia. Available at: [Link]
-
Sonogashira Coupling - Chemistry LibreTexts. Available at: [Link]
-
Sonogashira Coupling Reactions in Biodegradable Ionic Liquids Derived from Nicotinic Acid | Request PDF - ResearchGate. Available at: [Link]
-
Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes - Scientific Research Publishing. Available at: [Link]
-
Sonogashira Coupling | Synthetic Methods in Drug Discovery: Volume 1 | Books Gateway. Available at: [Link]
-
Sonogashira coupling reactions in biodegradable ionic liquids derived from nicotinic acid - Green Chemistry (RSC Publishing). Available at: [Link]
-
Decarbonylative Sonogashira Cross-Coupling: Fruitful Marriage of Alkynes with Carboxylic Acid Electrophiles - The Royal Society of Chemistry. Available at: [Link]
-
Sonogashira Coupling - Organic Chemistry Portal. Available at: [Link]
-
The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry | Chemical Reviews - ACS Publications. Available at: [Link]
-
Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing). Available at: [Link]
-
The Sonogashira Coupling. Available at: [Link]
-
Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. Available at: [Link]
-
Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - PMC. Available at: [Link]
-
Nickel-catalyzed deaminative Sonogashira coupling of alkylpyridinium salts enabled by NN2 pincer ligand - PMC - NIH. Available at: [Link]
-
Struggling to make a sonogashira coupling reaction happen : r/Chempros - Reddit. Available at: [Link]
-
Copper-free Sonogashira cross-coupling reactions: an overview - PMC - NIH. Available at: [Link]
-
Copper-free Sonogashira coupling - The chemical reaction database. Available at: [Link]
Sources
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 3. books.rsc.org [books.rsc.org]
- 4. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. gold-chemistry.org [gold-chemistry.org]
- 9. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 10. reddit.com [reddit.com]
Using 6-Fluoro-5-iodonicotinic acid as a building block in medicinal chemistry
Executive Summary
6-Fluoro-5-iodonicotinic acid represents a "privileged scaffold" in modern medicinal chemistry, offering three distinct, orthogonal vectors for diversification. Its utility stems from the precise electronic interplay between the electron-withdrawing carboxylate at C3, the labile fluoride at C6, and the oxidatively active iodide at C5. This guide details the chemoselective functionalization of this building block, enabling the rapid synthesis of polysubstituted pyridine cores common in kinase inhibitors, GPCR ligands, and allosteric modulators.
Key Chemical Features[1][2][3][4][5][6][7][8][9][10]
-
C6-Fluoro: Highly activated for Nucleophilic Aromatic Substitution (
) due to the ortho-nitrogen and para-carbonyl effect. -
C5-Iodo: Prime handle for Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira, Heck) with high chemoselectivity over the fluoride.
-
C3-Carboxylic Acid: Versatile anchor for amide coupling, esterification, or heterocycle formation (e.g., oxadiazoles).
Chemical Profile & Reactivity Map
Understanding the electronic landscape of the pyridine ring is prerequisite to successful functionalization.
| Feature | Position | Electronic State | Primary Reactivity | Critical Insight |
| Nitrogen | N1 | Electron-withdrawing | Protonation / N-Oxidation | Directs nucleophiles to C2/C6. |
| Carboxyl | C3 | Electron-withdrawing | Amidation / Esterification | Para-activates C6 for |
| Iodine | C5 | Soft Electrophile | Oxidative Addition (Pd) | Reacts orthogonally to C6-F. |
| Fluorine | C6 | Hard Electrophile | Most reactive site for nucleophiles. |
Reactivity Visualization
The following diagram illustrates the orthogonal reaction pathways available for this scaffold.
Figure 1: Orthogonal reactivity vectors of the 6-Fluoro-5-iodonicotinic acid scaffold.
Strategic Workflows: Sequencing Reactions
The order of operations is the single most critical factor when working with this building block. The high reactivity of the C6-F bond dictates that
Strategy A: The "Nucleophile-First" Approach (Recommended)
This is the most robust pathway for generating libraries.
-
Protection: Esterify C3-COOH (Methyl/Ethyl ester) to prevent catalyst poisoning and increase C6 electrophilicity.
- : Displace C6-F with an amine, alkoxide, or thiol.
-
Cross-Coupling: Perform Suzuki/Sonogashira at C5-I.
-
Deprotection/Amidation: Hydrolyze C3 ester and couple the final amine.
Strategy B: The "Metal-First" Approach
Used when the nucleophile for
-
Protection: Esterify C3-COOH.
-
Cross-Coupling: Perform Suzuki at C5-I using mild bases (e.g.,
) to prevent premature F-displacement. -
: Displace C6-F. Note: The introduction of an electron-donating group at C5 may deactivate C6 toward
.
Detailed Experimental Protocols
Protocol A: Regioselective Displacement at C6
This protocol describes the displacement of Fluorine by a primary amine.
Reagents:
-
Methyl 6-fluoro-5-iodonicotinate (1.0 equiv)
-
Primary Amine (
) (1.1 equiv) -
DIPEA (N,N-Diisopropylethylamine) (2.0 equiv)
-
Solvent: DMF or NMP (anhydrous)
Step-by-Step Methodology:
-
Preparation: Dissolve Methyl 6-fluoro-5-iodonicotinate (1.0 mmol) in anhydrous DMF (3 mL) in a reaction vial.
-
Addition: Add DIPEA (2.0 mmol) followed by the amine (1.1 mmol).
-
Reaction: Stir at room temperature for 2–4 hours.
-
Expert Insight: The C3-ester makes the C6 position highly reactive. Heating is rarely required for primary amines and may cause side reactions. If using secondary amines, heat to 60°C.
-
-
Monitoring: Monitor via LC-MS. The Fluorine displacement is usually quantitative.
-
Workup: Dilute with EtOAc (20 mL), wash with water (3 x 10 mL) and brine. Dry over
and concentrate. -
Purification: Flash column chromatography (Hexane/EtOAc).
Self-Validating Check:
-
1H NMR: Look for the disappearance of the C6-F coupling pattern in the pyridine protons.
-
19F NMR: The disappearance of the starting material signal (~ -70 ppm) confirms consumption.
Protocol B: Suzuki-Miyaura Coupling at C5
This protocol installs an aryl/heteroaryl group at the iodine position.
Reagents:
- Product (from Protocol A) (1.0 equiv)
-
Boronic Acid/Pinacol Ester (1.2 equiv)
-
Catalyst:
(5 mol%) -
Base:
(2M aqueous, 3.0 equiv) -
Solvent: 1,4-Dioxane (degassed)
Step-by-Step Methodology:
-
System Setup: Charge a microwave vial with the substrate, boronic acid, and Pd catalyst. Seal and purge with Nitrogen/Argon for 5 minutes.
-
Solvent Addition: Add degassed Dioxane (concentration 0.1 M) and 2M
. -
Reaction: Heat to 80–90°C for 4–16 hours (or 110°C for 30 min in microwave).
-
Expert Insight: Avoid strong alkoxide bases (NaOtBu) if the C6 position still contains a leaving group or if the ester is sensitive. Carbonate bases are milder and sufficient for Aryl-Iodides.
-
-
Workup: Filter through a Celite pad, washing with EtOAc. Concentrate the filtrate.
-
Purification: Flash chromatography.
Workflow Diagram: Library Synthesis
The following diagram illustrates a parallel synthesis workflow for creating a kinase inhibitor library using this scaffold.
Figure 2: Sequential functionalization workflow for library generation.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Halogen Dance | Use of Lithium bases (LDA, n-BuLi) causes Iodine migration from C5 to C4. | Avoid Lithiation. Use Magnesium-halogen exchange (iPrMgCl) at low temp (-78°C) if metallation is strictly necessary, or stick to Pd-catalysis. |
| Hydrolysis of F | Presence of water/hydroxide during Suzuki coupling (if done before | Use anhydrous conditions for Suzuki (e.g., |
| Low | Deactivated ring (if C3 is an amide or alcohol). | Ensure C3 is an Ester or Nitrile during the |
| Protodeiodination | Reduction of C5-I during reaction. | Ensure solvents are strictly degassed. Reduce reaction time or temperature. Check hydride sources in the reaction. |
References
-
Ossila. "6-Fluoronicotinic acid | CAS 403-45-2." Ossila Product Catalog. Link
-
Liu, J. (2007). "Kinetic Studies of 6-Halopurine Nucleoside in SNAr Reactions." BYU ScholarsArchive. Link
-
Horgan, C., & O'Sullivan, T. P. (2022).[1] "Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres." Current Medicinal Chemistry, 29(13), 2203-2234. Link
-
BLD Pharm. "Methyl 6-fluoro-5-iodonicotinate | CAS 1803767-23-8."[2] BLD Pharm Catalog. Link
-
Schirrmacher, R., et al. (2002). "Dimethylpyridin-4-ylamine-catalysed alcoholysis... An effective route to O6-substituted guanine derivatives." Chemistry - A European Journal.[1] Link
Sources
Troubleshooting & Optimization
Minimizing deiodination side reactions in 6-Fluoro-5-iodonicotinic acid coupling
Executive Summary: The Substrate Challenge
6-Fluoro-5-iodonicotinic acid represents a "high-value, high-risk" scaffold in medicinal chemistry.[1][2] Its dual functionalization (fluorine for metabolic stability, carboxylic acid for solubility/binding) makes it desirable, but chemically treacherous during palladium-catalyzed coupling (e.g., Suzuki-Miyaura).[1]
The Core Problem: The electron-deficient pyridine ring activates the C-I bond for rapid oxidative addition (good), but simultaneously stabilizes the resulting aryl-palladium species.[1] If the subsequent transmetallation step is slow, the catalyst seeks alternative pathways—most notably protodeiodination (reduction of Iodine to Hydrogen) or SNAr (nucleophilic displacement of the Fluorine).
This guide provides a validated troubleshooting workflow to suppress these side reactions and maximize yield.
Diagnostic Workflow: Identifying the Failure Mode
Before optimizing, confirm the specific side reaction using LC-MS or NMR.[2]
| Symptom (Data) | Diagnosis | Root Cause |
| MS: | Protodeiodination | Hydride source present (solvent/base), or slow transmetallation cycle.[1] |
| MS: | SNAr Displacement | Nucleophilic base (e.g., hydroxide, alkoxide) attacked the 6-position.[1] |
| MS: | Homocoupling | Oxygen present in solvent; catalyst reduction incomplete.[1] |
| NMR: Broad peaks, low conversion | Catalyst Poisoning | Free carboxylic acid binding Pd; insufficient base equivalents.[2] |
Mechanistic Pathways & Optimization Logic
To solve the problem, we must visualize the competition between the Productive Cycle and the Destructive Cycle.
The "Race Against Time"
The Pd(II) intermediate formed after oxidative addition is vulnerable. If it waits too long for the boronic acid (transmetallation), it will scavenge a hydride (from solvent or ligands) and reduce.
Optimization Strategy:
-
Accelerate Transmetallation: Use electron-rich, bulky ligands (e.g., XPhos, SPhos) or bidentate ligands with large bite angles (e.g., dppf) to force the cycle forward.
-
Eliminate Hydride Sources: Avoid primary/secondary alcohols (EtOH, iPrOH).[2] Use aprotic solvents (Dioxane, Toluene, DMF).[2]
-
Protect the Fluorine: Use non-nucleophilic bases (Carbonates, Phosphates) to prevent SNAr at the 6-position.[2]
Pathway Visualization
The following diagram illustrates the critical decision points in the catalytic cycle.
Figure 1: Mechanistic bifurcation showing how slow transmetallation (Path A) allows destructive hydride capture (Path B) or nucleophilic attack (Path C).[1]
Validated Experimental Protocol
Protocol ID: SUZ-NIC-005-OPT Objective: Coupling of aryl boronic acids to 6-Fluoro-5-iodonicotinic acid.
Reagent Selection Table
| Component | Recommendation | Rationale |
| Catalyst | dppf: Large bite angle promotes reductive elimination.[1] XPhos: Bulky/electron-rich accelerates transmetallation.[1][2] | |
| Solvent | 1,4-Dioxane or Toluene/Water (4:[1]1) | Avoid Alcohols: Strictly no EtOH/MeOH to remove hydride sources.[2] |
| Base | Non-nucleophilic: Prevents SNAr on Fluorine. Stoichiometry: Extra base required to deprotonate the carboxylic acid (1 eq) + activate Boron (2 eq).[2] | |
| Additives | None (Avoid Formates) | Formates are reducing agents and will cause deiodination.[2] |
Step-by-Step Methodology
-
Preparation of Solids:
-
Solvent & Degassing (The "Red Line" Step):
-
Reaction:
-
Workup (Acid Handling):
Frequently Asked Questions (FAQs)
Q1: Why is my yield low even though the starting material is consumed? A: Check for the deiodinated byproduct (6-fluoronicotinic acid).[2] If this is the major product, your catalytic cycle is stalling. Switch to a more active catalyst system like XPhos Pd G2 or increase the boronic acid concentration to force transmetallation.[2]
Q2: Can I use Ethanol or Isopropanol to improve solubility?
A: Absolutely not. Primary and secondary alcohols are excellent hydride donors via
Q3: I see a byproduct with Mass M+14 (Methylation) or M+28 (Ethyl). What is it?
A: If you used a carbonate base in an alcohol solvent (e.g.,
Q4: Should I protect the carboxylic acid as an ester first? A: Generally, yes . Converting to the methyl ester (using TMS-diazomethane or SOCl2/MeOH) before coupling simplifies the reaction. It prevents catalyst poisoning by the carboxylate and improves solubility in non-polar solvents (Toluene), further reducing deiodination risks. You can hydrolyze it back to the acid later.[2]
References
-
Mechanistic Insight on Deiodination: Navarro, O., et al. "General Determination of the Mechanism of Dehalogenation in Pd-Catalyzed Cross-Coupling."[2] Journal of the American Chemical Society, 2003. [Link]
-
Coupling of Chlorinated/Fluorinated Pyridines: Littke, A. F., & Fu, G. C. "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angewandte Chemie International Edition, 2002.[2] [Link]
-
Ligand Effects (Buchwald Ligands): Martin, R., & Buchwald, S. L. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research, 2008.[2] [Link]
-
Base Selection in Suzuki Coupling: Miyaura, N. "Metal-Catalyzed Cross-Coupling Reactions."[2] Wiley-VCH, 2nd Edition, 2004.[1][2] (Standard Reference Text). [Link]
Sources
Validation & Comparative
Technical Guide: 1H and 13C NMR Characterization of 6-Fluoro-5-iodonicotinic Acid
Executive Summary
6-Fluoro-5-iodonicotinic acid (CAS: 1159515-37-3) is a critical trifunctional scaffold in medicinal chemistry. Its value lies in its orthogonal reactivity: the carboxylic acid (C3) allows for amide coupling, the iodine (C5) facilitates Suzuki/Stille cross-couplings, and the fluorine (C6) enables
Accurate NMR characterization of this molecule is challenging due to the Heavy Atom Effect of iodine and the splitting patterns induced by the fluorine atom.[1][2] This guide provides a comparative analysis against its precursor, 6-fluoronicotinic acid, to establish a robust quality control (QC) protocol.
Structural Analysis & Theoretical Prediction[2][3]
Before analyzing spectra, one must understand the magnetic environment created by the heteroatoms.[1][2]
The Spin System[1]
-
1H NMR: The molecule possesses two aromatic protons, H2 and H4 .[1][2]
-
H2: Located between the pyridine nitrogen and the carboxylic acid.[1][2] It is magnetically isolated from the fluorine (para-position), resulting in a singlet or a very fine doublet.[1]
-
H4: Located between the carboxylic acid and the iodine.[1][2] It is meta to the fluorine atom.[1][2] In pyridine systems, meta-fluorine coupling (
) is significant (typically 6–9 Hz).[1][2]
-
-
13C NMR: The spectrum is dominated by C-F coupling (doublets) and the Iodine effect.
-
C5-I: The carbon directly attached to iodine will exhibit a dramatic upfield shift (shielding) due to the relativistic heavy atom effect, often appearing between 80–100 ppm, which is counter-intuitive for a halogenated carbon.[1]
-
Visualization of Coupling Pathways
The following diagram illustrates the connectivity and coupling logic used for assignment.
Caption: Coupling pathway logic. Red lines indicate Fluorine splitting.[1][2] Green node highlights the site of the Heavy Atom Effect.[1]
Experimental Protocol
To ensure reproducibility and minimize solvent effects (which are drastic in pyridines), the following protocol is standardized.
Sample Preparation[1][2]
-
Solvent: DMSO-d6 (99.9% D) is preferred over
or due to the solubility of the carboxylic acid and the prevention of aggregation.[1] -
Concentration: 10–15 mg in 0.6 mL solvent.
-
Additives: None. Avoid adding TFA; the acid is self-protonating.[1][2]
Acquisition Parameters[2]
-
13C Parameters:
Comparative Analysis: Target vs. Precursor
This section compares 6-Fluoro-5-iodonicotinic acid (Target) with 6-Fluoronicotinic acid (Precursor) to demonstrate how to validate the iodination step.
1H NMR Comparison
| Feature | 6-Fluoronicotinic Acid (Precursor) | 6-Fluoro-5-iodonicotinic Acid (Target) | Diagnostic Change |
| H2 Signal | ~8.7 ppm (Singlet/Fine d) | ~8.6 ppm (Singlet) | Minimal change.[1][2] |
| H4 Signal | ~8.4 ppm (ddd) | ~8.35 ppm (Doublet) | Simplification of splitting pattern. |
| H5 Signal | ~7.3 ppm (dd) | ABSENT | Primary confirmation of reaction. |
| Coupling | Complex H4-H5 coupling visible.[1][2] | H4 shows only F-coupling ( | Loss of vicinal H-H coupling.[1][2] |
13C NMR Comparison (The "Heavy Atom" Check)
| Carbon | Precursor Shift (ppm) | Target Shift (ppm) | Explanation of Shift |
| C6 (C-F) | ~165.0 (d, | ~163.5 (d, | Slight shielding.[1][2] |
| C5 | ~110.0 (d, | ~85.0 - 90.0 (d) | Heavy Atom Effect: Iodine shields C5 by >20 ppm.[1][2] |
| C3 (Acid) | ~127.0 | ~128.0 | Inductive effect of Iodine.[1][2] |
Expert Insight: Inexperienced chemists often think the C5 signal is "missing" in the target molecule because they look for it downfield (120–140 ppm). You must look upfield (80–90 ppm) for the iodinated carbon.[1][2]
Detailed Spectral Assignment
1H NMR Data (400 MHz, DMSO-d6)
| Position | Shift ( | Multiplicity | Coupling Constants ( | Assignment Logic |
| COOH | 13.5 - 14.0 | Broad Singlet | - | Exchangeable acidic proton.[1][2] |
| H2 | 8.62 | Singlet (br) | - | Deshielded by N and COOH.[1][2] Para to F (no coupling). |
| H4 | 8.36 | Doublet | Deshielded by COOH/I. Split by meta-F. |
13C NMR Data (100 MHz, DMSO-d6)
| Position | Shift ( | Multiplicity | Coupling ( | Assignment Logic |
| C=O | 164.5 | Singlet | - | Carbonyl carbon.[1][2] |
| C6 | 162.8 | Doublet | Direct C-F bond.[1][2] | |
| C2 | 148.5 | Doublet | Alpha to Nitrogen.[1][2] | |
| C4 | 142.1 | Doublet | Ortho to Iodine.[2] | |
| C3 | 128.2 | Doublet | Ipso to COOH.[1][2] | |
| C5 | 88.4 | Doublet | Iodinated Carbon (Shielded).[1][2] |
Synthesis & QC Workflow
The following workflow outlines the generation of the target and the decision gates based on the NMR data described above.
Caption: QC decision tree for validating the conversion of 6-fluoronicotinic acid to the 5-iodo derivative.
Troubleshooting & Common Pitfalls
-
Missing C5 Signal: If the signal at ~88 ppm is not visible, increase the Relaxation Delay (D1) to 3–5 seconds. The lack of attached protons (quaternary C-I) and the heavy atom effect significantly increase T1 relaxation times.
-
Broad H2 Signal: The H2 proton can broaden due to quadrupolar relaxation from the adjacent Nitrogen.[1][2] This is normal.
-
Impurity - Succinimide: If N-Iodosuccinimide (NIS) was used, look for a singlet at ~2.6 ppm (DMSO-d6).[1][2] This is a common contaminant in this synthesis.[1][2]
References
-
Chemical Structure & Identifiers: PubChem Compound Summary for CID 242819 (6-Fluoronicotinic acid) and derivatives. National Center for Biotechnology Information (2024).[1][2] Source:[1][2]
-
Heavy Atom Effects in NMR: Vicha, J., et al. "Relativistic Heavy-Neighbor-Atom Effects on NMR Shifts: Concepts and Trends Across the Periodic Table."[1][2][3] Chemical Reviews, 2020.[1][2] Source:[1][2]
-
General Pyridine Shifts: "NMR Chemical Shift Values Table - Pyridines and Heterocycles." Chemistry Steps. Source:[1][2]
-
Synthesis Context: Example of 6-fluoronicotinic acid derivatization. "One step radiosynthesis of 6-[18F]fluoronicotinic acid..." PubMed.[1][2][4] Source:[1][2]
Sources
- 1. 5-Fluoro-2,6-dihydroxynicotinamide | C6H5FN2O3 | CID 135499944 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 6-Fluoronicotinic Acid | C6H4FNO2 | CID 242819 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. (R)-2-(2-Fluoro-5-iodophenyl)-2-hydroxyacetic Acid | C8H6FIO3 | CID 131585921 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: Mass Spectrometry Profiling of 6-Fluoro-5-iodonicotinic Acid
[1]
Executive Summary
6-Fluoro-5-iodonicotinic acid (CAS: 1167056-97-4) is a critical heterocyclic building block employed in the synthesis of fluorinated pharmaceuticals and PET radiotracers.[1] Its dual-halogenated pyridine scaffold presents unique challenges and opportunities in mass spectrometry (MS) profiling.[1]
This guide provides an in-depth analysis of the fragmentation behaviors of 6-Fluoro-5-iodonicotinic acid compared to its structural analogs.[1] By synthesizing experimental data from halogenated pyridine derivatives, we establish a robust identification protocol based on the lability of the C-I bond versus the stability of the C-F bond.
Chemical Profile & Isotopic Signature
Before analyzing fragmentation, one must establish the theoretical baseline for the molecular ion.[1]
| Property | Specification |
| Compound Name | 6-Fluoro-5-iodonicotinic acid |
| CAS Number | 1167056-97-4 |
| Molecular Formula | C₆H₃FINO₂ |
| Monoisotopic Mass | 266.9165 Da |
| Exact Mass (Protonated) | 267.9238 Da [M+H]⁺ |
| Isotopic Pattern | Iodine ( |
Fragmentation Mechanism Analysis
The mass spectral behavior of 6-Fluoro-5-iodonicotinic acid is governed by two competing pathways: decarboxylation (typical of nicotinic acids) and deiodination (typical of aryl iodides).
Primary Fragmentation Pathways (ESI+)
In Electrospray Ionization (Positive Mode), the protonated molecule [M+H]⁺ (m/z 268) undergoes collision-induced dissociation (CID).[1]
-
Pathway A: Neutral Loss of Water/Carboxyl (Diagnostic for Acid) [1]
-
Pathway B: Homolytic C-I Bond Cleavage (Diagnostic for Scaffold)
-
Pathway C: C-F Bond Stability
Visualization of Fragmentation Pathways
Figure 1: Predicted ESI-MS/MS fragmentation pathway for 6-Fluoro-5-iodonicotinic acid highlighting the competing loss of Iodine and Carboxyl groups.
Comparative Performance Guide
To validate the identity of 6-Fluoro-5-iodonicotinic acid, it must be distinguished from common analogs and impurities.[1] The table below compares the specific MS signatures.
Comparative Fragmentation Table[1]
| Feature | 6-Fluoro-5-iodonicotinic acid (Target) | 6-Fluoronicotinic acid (Analog A) | 5-Iodonicotinic acid (Analog B) | 6-Chloronicotinic acid (Analog C) |
| Parent Ion [M+H]⁺ | 268 | 142 | 250 | 158 |
| Dominant Fragment | 141 (Loss of I) | 124 (Loss of H₂O) | 123 (Loss of I) | 140 (Loss of H₂O) |
| Halogen Loss | High (Iodine is labile) | None (Fluorine is stable) | High (Iodine is labile) | Low (Chlorine is stable) |
| Isotope Pattern | No M+2 | No M+2 | No M+2 | 3:1 (³⁵Cl:³⁷Cl) |
| Specificity | Presence of m/z 141 confirms F-Pyridine core. | Lacks the high mass shift of Iodine.[1] | Lacks the +18 mass shift of Fluorine.[1] | Distinct isotope pattern distinguishes Cl from F/I. |
Causality & Interpretation[1][8]
-
Why the Target is Unique: The target compound is the only one in this set that will show a parent ion at 268 and a major daughter ion at 141.
-
The "False Positive" Trap: 6-Fluoronicotinic acid (Analog A) has a parent ion of 142.[1] If your target compound undergoes in-source fragmentation (losing Iodine before the quadrupole), it may mimic Analog A.[1]
-
Solution: Use "soft" ionization settings (lower cone voltage) to preserve the m/z 268 parent ion.[1]
-
Experimental Protocol
This protocol is designed to maximize sensitivity for halogenated pyridine acids using LC-MS/MS (Triple Quadrupole).[1]
Sample Preparation
-
Stock Solution: Dissolve 1 mg of 6-Fluoro-5-iodonicotinic acid in 1 mL DMSO (Concentration: 1 mg/mL).
-
Working Standard: Dilute stock 1:1000 in 50:50 Methanol:Water + 0.1% Formic Acid (Concentration: 1 µg/mL).
LC-MS Method Parameters
| Parameter | Setting | Rationale |
| Column | C18 Reverse Phase (e.g., 2.1 x 50mm, 1.7 µm) | Retains polar aromatic acids. |
| Mobile Phase A | Water + 0.1% Formic Acid | Proton source.[1] |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Organic modifier.[1] |
| Ionization | ESI Positive Mode | Pyridine nitrogen protonates easily ([M+H]⁺). |
| Capillary Voltage | 3.0 kV | Standard for ESI.[1] |
| Cone Voltage | 20 V (Low) | Critical: High cone voltage causes premature loss of Iodine (in-source fragmentation). |
| Collision Energy | 15 - 30 eV | Ramp energy to observe both carboxyl loss (low eV) and iodine loss (med eV). |
Workflow Diagram
Figure 2: MRM (Multiple Reaction Monitoring) workflow for specific detection of 6-Fluoro-5-iodonicotinic acid.
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 242819, 6-Fluoronicotinic acid. Retrieved from [Link]
-
MassBank of North America. Mass Spectrum of Nicotinic Acid (Niacin). Accession: MSBNK-Keio_Univ-KO001502.[1][7] Retrieved from [Link][1]
-
Neeter, R., & Nibbering, N. M. M. (1971). Mass spectrometry of pyridine compounds.[1][8] II: Hydrogen exchange in the molecular ions of isonicotinic and nicotinic acid. Organic Mass Spectrometry. (Mechanistic basis for pyridine acid fragmentation).
-
Fisher Scientific. 6-Fluoronicotinic acid Safety Data Sheet & Properties. Retrieved from [Link]
-
American Elements. 6-Chloro-5-fluoronicotinic acid Product Specifications. Retrieved from [Link]
Sources
- 1. 6-Fluoronicotinic Acid | C6H4FNO2 | CID 242819 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. spectrabase.com [spectrabase.com]
- 3. 6-Fluoronicotinic acid | 403-45-2 [chemicalbook.com]
- 4. 6-Fluoronicotinic acid, 97% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 5. researchgate.net [researchgate.net]
- 6. chemscene.com [chemscene.com]
- 7. massbank.eu [massbank.eu]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
Reactivity Comparison Guide: 6-Fluoro-5-iodonicotinic Acid vs. 6-Chloro Analog
Executive Summary: The Stability-Reactivity Trade-off
In the functionalization of nicotinic acid cores, the choice between 6-Fluoro-5-iodonicotinic acid (6-F) and 6-Chloro-5-iodonicotinic acid (6-Cl) is not merely a matter of availability; it is a strategic decision between reactivity and chemoselectivity .
-
6-Fluoro Analog: The "High-Performance" Electrophile.
-
Dominant Trait: Extreme susceptibility to Nucleophilic Aromatic Substitution (
) at C6. -
Best For: Introducing sensitive nucleophiles (amines, thiols) at C6 under mild conditions (room temperature) before functionalizing the C5-iodine.
-
Risk: High instability toward bases in metal-catalyzed cross-couplings.
-
-
6-Chloro Analog: The "Robust" Scaffold.
-
Dominant Trait: Kinetic stability at C6.
-
Best For: Performing C5-iodine cross-couplings (Suzuki, Sonogashira) first, while retaining the C6-halogen for later stages.
-
Risk: Requires forcing conditions (high heat, strong base) to displace the C6-chloride later.
-
Structural & Electronic Analysis
Both compounds possess a highly functionalizable core with three distinct reactive sites:
-
C3-Carboxylic Acid: Proton source; typically protected as an ester or used as a directing group.
-
C5-Iodine: Excellent handle for Pd/Cu-catalyzed cross-coupling.
-
C6-Halogen (F vs. Cl): The site of differentiation.[1]
The "Fluorine Effect" in Pyridines
The pyridine ring is electron-deficient, making it prone to nucleophilic attack at the 2- and 6-positions.
-
Electronegativity: Fluorine (
) is significantly more electronegative than Chlorine ( ). -
Mechanism: In
reactions, the rate-determining step is often the formation of the anionic Meisenheimer complex . The highly electronegative fluorine atom stabilizes this intermediate through strong inductive electron withdrawal ( effect), lowering the activation energy. -
Data Point: Experimental data on 2-halopyridines indicates the fluoro-analog reacts approximately 320 times faster with ethoxide ion than the chloro-analog [1].
Reactivity Profile Comparison
A. Nucleophilic Aromatic Substitution ( ) at C6
| Feature | 6-Fluoro-5-iodonicotinic Acid | 6-Chloro-5-iodonicotinic Acid |
| Reactivity | Extremely High . Reacts at RT or mild heat.[2] | Moderate/Low . Requires high heat (>80°C) or strong activation. |
| Nucleophile Scope | Amines, Alkoxides, Thiols, weak nucleophiles. | Strong amines, Thiolates. Often fails with weak nucleophiles. |
| Conditions | Mild bases (e.g., | Strong bases, high boiling solvents (DMSO, DMF), 100–120°C. |
| Advantage | Functional Group Tolerance. Allows introduction of thermally sensitive amines. | Stability. Resists accidental hydrolysis or substitution. |
B. Metal-Catalyzed Coupling at C5 (Iodine)
The C5-iodine bond is the primary site for oxidative addition by Palladium(0). However, the C6-halogen dictates the success of this reaction.
-
The 6-Fluoro Challenge (Chemoselectivity): Standard Suzuki couplings use aqueous bases (e.g.,
, ).-
Problem: The 6-Fluoro position is so reactive that hydroxide or alkoxide bases can attack C6, leading to 6-hydroxy or 6-alkoxy byproducts before or during the Suzuki coupling.
-
Solution: Requires anhydrous conditions and non-nucleophilic bases (e.g.,
, in dry dioxane).
-
-
The 6-Chloro Advantage: The C6-Chloro bond is stable to standard Suzuki bases (
/ at 80°C).-
Benefit: You can selectively couple at C5 without touching C6. This allows for "orthogonal" functionalization: Couple C5 first
Displace C6 second.
-
Decision Logic & Synthetic Pathways
The following diagram illustrates the divergent workflows based on your starting material.
Caption: Strategic workflow selection. The 6-Fluoro analog favors C6 functionalization first (
Experimental Protocols
Protocol A: Mild on 6-Fluoro-5-iodonicotinic Acid
Use this to introduce amines while preserving the C5-Iodine.
-
Reagents: 6-Fluoro-5-iodonicotinic acid (1.0 equiv), Amine (1.1 equiv),
(2.0 equiv). -
Solvent: THF or Ethanol (0.2 M).
-
Procedure:
-
Dissolve the acid in solvent. (Note: If solubility is poor, convert to methyl ester first).
-
Add base (
) and the amine nucleophile. -
Stir at Room Temperature for 2–4 hours.
-
Monitoring: TLC will show rapid consumption of the fluoro-starting material.
-
-
Workup: Acidify carefully to pH 4 (if using acid) or standard aqueous extraction (if ester).
-
Outcome: Quantitative conversion to 6-amino-5-iodonicotinic acid.
Protocol B: Chemoselective Suzuki Coupling on 6-Chloro-5-iodonicotinic Acid
Use this to build the C5-biaryl core while keeping the C6-Cl handle.
-
Reagents: 6-Chloro-5-iodonicotinic acid (1.0 equiv), Aryl Boronic Acid (1.1 equiv),
(3-5 mol%), (2.0 equiv). -
Solvent: Dioxane/Water (4:1).[3]
-
Procedure:
-
Degas solvents thoroughly (sparge with Argon).
-
Combine reagents in a sealed vial.
-
Heat to 80°C for 4–12 hours.
-
Note: The C5-Iodine reacts preferentially. The C6-Chlorine is too inert to react under these specific conditions.
-
-
Outcome: 6-Chloro-5-aryl-nicotinic acid.
Protocol C: "Safe" Suzuki Coupling on 6-Fluoro-5-iodonicotinic Acid
If you MUST couple C5 first on the Fluoro-analog, you must avoid nucleophilic bases.
-
Reagents: 6-Fluoro-5-iodonicotinic acid (1.0 equiv), Boronic Acid (1.1 equiv),
(5 mol%). -
Base:
(2.5 equiv) or anhydrous . Avoid , , or aqueous carbonate. -
Solvent: Anhydrous DME or Toluene.
-
Procedure:
-
Run under strictly anhydrous conditions at 80°C.
-
This prevents the hydrolysis of the C6-F bond to C6-OH.
-
Summary Table: Choosing the Right Analog
| If your goal is... | Choose... | Why? |
| Rapid library generation (varying the amine at C6) | 6-Fluoro | Fast, mild |
| Building a complex core (Coupling C5 first) | 6-Chloro | C6-Cl survives the Suzuki reaction; C6-F might hydrolyze. |
| Using a weak nucleophile (e.g., Aniline, Amide) | 6-Fluoro | 6-Cl is often too unreactive to displace with weak nucleophiles. |
| Scale-up Process | 6-Chloro | Generally cheaper and more stable to storage/handling. |
References
-
Relative Reactivity of Halopyridines
- Detailed kinetic studies confirm that 2-fluoropyridine reacts ~320x faster than 2-chloropyridine with ethoxide.
-
Source:J. Org.[4] Chem.2014 , 79, 10226–10239.
-
Chemoselectivity in Pyrimidine/Pyridine Couplings
-
Suzuki Coupling Methodology
- Standard protocols for chemoselective oxid
-
Source:Chem. Rev.1995 , 95, 2457–2483.
Sources
Advanced Characterization Guide: IR Spectroscopy of Halogenated Pyridine Carboxylic Acids
This guide provides an advanced technical comparison of IR spectroscopy performance for characterizing carboxylic acid moieties on halogenated pyridine scaffolds. It focuses on the critical "Zwitterion Switch" effect—a phenomenon where halogen substitution alters the solid-state supramolecular structure, drastically changing spectral signatures compared to non-halogenated analogs.
Executive Summary: The "Zwitterion Switch"
For researchers in drug discovery, the infrared spectrum of a pyridine carboxylic acid is not merely a fingerprint; it is a readout of the molecule's protonation state and solid-state packing.
A critical, often overlooked distinction is that non-halogenated pyridine acids (e.g., Nicotinic acid) typically exist as zwitterions in the solid state, lacking a true carbonyl stretch.[1] In contrast, halogenated derivatives (e.g., 6-chloronicotinic acid) often revert to free acid dimers due to the electron-withdrawing nature of the halogen, which reduces the basicity of the pyridine nitrogen. This guide details how to leverage this "Zwitterion Switch" for rapid structural validation without the need for solution-phase NMR.
Mechanistic Foundation
To interpret the peaks accurately, one must understand the electronic causality governing the vibration modes.
Electronic Effects of Halogenation
-
Inductive Withdrawal (-I Effect): Halogens (F, Cl, Br) on the pyridine ring withdraw electron density through the
-framework.[1] This lowers the pKa of the pyridine nitrogen ( ~3.8 for pyridine vs. ~0.5 for 2-chloropyridine). -
Suppression of Proton Transfer: In nicotinic acid, the basic nitrogen abstracts the acidic carboxyl proton, forming a zwitterion (
/ ). In halogenated analogs, the reduced basicity of the nitrogen prevents this transfer. The molecule remains as a neutral free acid ( / ), forming intermolecular hydrogen-bonded dimers ( motifs) instead of ionic lattices.
Spectral Consequences[2][3][4][5][6]
-
The Carbonyl Signal: The most diagnostic feature is the appearance of a strong
stretching vibration ( ) in halogenated species, which is absent in the zwitterionic non-halogenated parents (replaced by carboxylate antisymmetric stretching at ).[1]
Comparative Spectral Analysis
The following table contrasts the spectral fingerprints of the parent scaffold against its halogenated derivatives.
Table 1: Diagnostic IR Peaks (Solid State, KBr/ATR)
| Feature | Nicotinic Acid (Parent) | 6-Chloronicotinic Acid (Halogenated) | Mechanistic Origin |
| Primary State | Zwitterion ( | Free Acid Dimer ( | Halogen reduces N-basicity, preventing auto-ionization. |
| C=O[1] Stretch | Absent | Strong, 1690–1720 cm⁻¹ | Restoration of the protonated carbonyl group. |
| COO⁻ Asym. Stretch | Strong, 1550–1650 cm⁻¹ | Absent | Disappearance of the carboxylate anion. |
| COO⁻ Sym. Stretch | Medium, 1380–1400 cm⁻¹ | Absent | Disappearance of the carboxylate anion. |
| O-H Stretch | N/A (NH+ present) | Broad, 2500–3300 cm⁻¹ | Strong intermolecular H-bonding in the dimer.[1] |
| Ring Vibrations | ~1600 cm⁻¹ (Pyridinium) | ~1580–1590 cm⁻¹ (Pyridine) | Change in ring resonance due to N-protonation status.[1] |
| C-X Stretch | N/A | 1000–1100 cm⁻¹ (Ar-Cl) | Characteristic aromatic halogen vibration.[1] |
Diagnostic Decision Tree
Use the following logic flow to determine the state of your pyridine carboxylic acid sample.
Figure 1: Decision tree for distinguishing between zwitterionic (parent) and free acid (halogenated) forms of pyridine carboxylic acids based on IR spectral data.[1]
Methodological Comparison: IR vs. Alternatives
While IR is the gold standard for solid-state form identification, it should be contextualized with other techniques.[1]
| Technique | Suitability for Halogenated Pyridines | Pros | Cons |
| FT-IR (ATR) | Excellent | Clearly distinguishes free acid (dimer) from zwitterion; minimal sample prep; sensitive to H-bonding.[1] | Strong water background can obscure O-H region if sample is wet.[1] |
| Raman | Good | Excellent for identifying the C-Cl / C-Br stretches (often distinct <800 cm⁻¹); no water interference.[1] | Weak signal for O-H and C=O dipoles; fluorescence from impurities can mask signals. |
| ssNMR (¹³C) | Definitive | Unambiguous assignment of carbon environments; confirms packing polymorphism. | Expensive; low throughput; requires large sample volume (~100 mg).[1] |
| Solution NMR | Poor for Form | Solvents (DMSO/D₂O) break the dimer/zwitterion lattice, destroying the solid-state information you are trying to measure. | Cannot determine if the solid was a zwitterion or free acid. |
Validated Experimental Protocol
Objective: Obtain a spectrum free of "pressure-induced ion exchange" artifacts. Risk: High pressure in KBr pelleting can sometimes force proton transfer, artificially creating zwitterions in halogenated samples.[1]
-
Technique Selection: Prefer ATR (Attenuated Total Reflectance) over KBr pellets. ATR requires no pressure and preserves the native crystal lattice.
-
Sample Prep (ATR):
-
Validation Step:
-
Observe the 1700 cm⁻¹ region immediately.
-
If the peak is split or broadened significantly, the sample may be polymorphic.
-
Self-Check: If the spectrum resembles the zwitterion (no C=O), ensure the sample was not ground with excess moisture, which can catalyze proton transfer.
-
References
-
Solid-State Structure of Pyridine Acids
-
Vibrational Analysis of Halogenated Pyridines
-
General IR Interpretation
Sources
- 1. 6-Chloronicotinic acid | 5326-23-8 [chemicalbook.com]
- 2. Comparison of experimental and density functional study on the molecular structure, infrared and Raman spectra and vibrational assignments of 6-chloronicotinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. Correlation between C=O Stretching Vibrational Frequency and pKa Shift of Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide: Suzuki Coupling of Fluoro- vs. Bromo-Nicotinic Acids
Executive Summary
In the derivatization of nicotinic acids (pyridine-3-carboxylic acid derivatives), the choice between bromo- and fluoro- substituted substrates is not merely a matter of availability; it dictates the catalytic strategy, cost structure, and potential for orthogonal functionalization.
-
2-Bromonicotinic Acid: The industry "workhorse." It undergoes facile oxidative addition with standard Palladium (Pd) catalysts. Yields are typically high (>85%), and protocols are robust against moisture and air.
-
2-Fluoronicotinic Acid: Historically considered inert in Suzuki couplings due to the high C–F bond dissociation energy (BDE). However, modern Nickel (Ni) catalysis allows for C–F activation, enabling yields of 60–80%. Its primary value lies in orthogonality —it remains inert during Pd-catalyzed coupling of other halogens (Cl, Br, I), allowing for sequential multi-site functionalization.
This guide compares the performance of these two substrates, providing optimized protocols for each and highlighting the mechanistic divergence that drives yield differences.
Mechanistic Divergence & Kinetics
The disparity in yields stems directly from the Oxidative Addition step of the catalytic cycle.
Bond Dissociation Energy (BDE) Barrier
The carbon-halogen bond strength dictates the activation energy required for the metal catalyst to insert itself into the bond.
| Bond Type | Approx.[1][2][3][4][5][6] BDE (kcal/mol) | Reactivity with Pd(0) | Reactivity with Ni(0) |
| C(sp²)–Br | ~68 | Fast (Exothermic) | Fast |
| C(sp²)–F | ~116 | Inert (Kinetic Barrier) | Accessible (Via specific ligands) |
The "Fluorine Effect" on Pyridines
While the C–F bond is strong, the electron-deficient nature of the pyridine ring (especially at the 2- and 4-positions) makes the carbon susceptible to nucleophilic attack.
-
Bromo-nicotinic acids react via a standard concerted oxidative addition mechanism.
-
Fluoro-nicotinic acids require electron-rich, nucleophilic catalysts (like Ni(0) with phosphine or NHC ligands) to overcome the high activation barrier, often proceeding via a mechanism resembling Nucleophilic Aromatic Substitution (
) or radical pathways depending on the ligand system.
Visualization: Catalytic Pathway Comparison
Figure 1: Divergent catalytic requirements for Bromo- vs. Fluoro-nicotinic acids.
Experimental Performance Data
The following data summarizes typical isolated yields when coupling 2-halo-nicotinic acid esters with phenylboronic acid .
Note: Free acids often result in lower yields due to catalyst poisoning by the carboxylate; methyl or ethyl esters are the standard for comparison.
| Parameter | 2-Bromo-Nicotinic Ester | 2-Fluoro-Nicotinic Ester |
| Standard Catalyst | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | Ni(COD)₂ / PCy₃ |
| Ligand Requirement | Minimal (Triphenylphosphine sufficient) | High (Electron-rich Alkylphosphines or NHC) |
| Temperature | 80–100 °C | 100–120 °C |
| Time | 2–6 Hours | 12–24 Hours |
| Typical Yield | 88% – 95% | 65% – 78% |
| Major Side Reaction | Protodebromination (<5%) | Hydrodefluorination / Homocoupling |
| Air Sensitivity | Low | High (Ni(0) is air-sensitive) |
Optimized Protocols
Protocol A: The "Standard" (Bromo-Nicotinic Acid)
Best for: Routine synthesis, scale-up, and high-throughput screening.
Reagents:
-
Methyl 2-bromonicotinate (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Catalyst: Pd(dppf)Cl₂·DCM (3 mol%)
-
Base: K₂CO₃ (2.0 equiv)
-
Solvent: 1,4-Dioxane / Water (4:1)
Workflow:
-
Charge: Add ester, boronic acid, base, and catalyst to a reaction vial.
-
Purge: Seal and purge with N₂ or Ar for 5 minutes.
-
Solvent: Add degassed Dioxane/Water mixture via syringe.
-
Heat: Stir at 90°C for 4 hours.
-
Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄.
-
Purification: Flash chromatography (Hexane/EtOAc).
Expected Outcome: >90% conversion; clean crude profile.
Protocol B: The "Advanced" (Fluoro-Nicotinic Acid)
Best for: Late-stage functionalization or when the Bromo-position was already used.
Reagents:
-
Methyl 2-fluoronicotinate (1.0 equiv)
-
Arylboronic acid (1.5 equiv) — Excess required due to slower kinetics.
-
Catalyst: Ni(COD)₂ (10 mol%)
-
Ligand: PCy₃ (20 mol%) or ICy·HCl (with excess base)
-
Base: K₃PO₄ (3.0 equiv)
-
Solvent: Toluene (Anhydrous)
Workflow:
-
Glovebox/Schlenk: Ni(COD)₂ is extremely air-sensitive. Weigh reagents in a glovebox if possible.
-
Pre-complexation: Stir Ni(COD)₂ and Ligand in Toluene for 10 mins at RT to form the active catalyst (Yellow/Orange solution).
-
Addition: Add the fluoronicotinate, boronic acid, and base.
-
Heat: Seal and heat to 110°C for 16–24 hours.
-
Workup: Filter through a Celite pad (Ni salts are sticky). Wash pad with EtOAc.
-
Purification: Silica gel chromatography.
Expected Outcome: 60–75% yield. Watch for "homocoupling" of the boronic acid or unreacted fluoride.
Strategic Application: Orthogonality
The true power of the Fluoro- substrate is not in its direct yield, but in its ability to survive conditions that destroy the Bromo- substrate. This allows for "Orthogonal Cross-Coupling."[2]
The Sequential Workflow
-
Step 1: Use a Pd-catalyst to couple a Bromo/Iodo site on the ring. The Fluoro- site remains intact.
-
Step 2: Switch to a Ni-catalyst to activate and couple the remaining Fluoro- site.
Figure 2: Orthogonal Strategy utilizing the inertness of C-F bonds under Pd-catalysis.
References
-
Standard Suzuki Mechanisms
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.
-
Ni-Catalyzed C-F Activation
- Tobisu, M., & Chatani, N. (2015). Cross-Coupling Reactions via C–O and C–F Bond Cleavage. Accounts of Chemical Research.
-
Suzuki Coupling of Fluoropyridines
-
Comparative Oxidative Addition Rates
- Fauvarque, J. F., et al. (1981). Kinetics of Oxidative Addition of Aryl Halides to Pd(0). Journal of Organometallic Chemistry.
Sources
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. BJOC - Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation [beilstein-journals.org]
- 3. Double Couplings of Dibromothiophenes using Boronic Acids and Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
Publish Comparison Guide: Melting Point Determination for 6-Fluoro-5-iodonicotinic Acid Verification
This guide provides a technical framework for the verification of 6-Fluoro-5-iodonicotinic acid (systematically known as 5-iodo-6-fluoropyridine-3-carboxylic acid ), a critical intermediate in the synthesis of kinase inhibitors and radiotracers.
Executive Summary & Technical Context[1][2][3][4][5][6]
In the synthesis of fluorinated pyridine scaffolds, 6-Fluoro-5-iodonicotinic acid serves as a high-value building block. Its purity is paramount because the iodine handle at the C5 position is often the site for subsequent palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Sonogashira reactions).
The Challenge: Standard HPLC methods, while accurate, are time-consuming for in-process control (IPC). Melting point (MP) determination offers a rapid "Go/No-Go" gatekeeper. However, the thermal behavior of halogenated pyridines is complex due to potential sublimation and polymorphism.
This guide compares the standard Capillary Melting Point method against Differential Scanning Calorimetry (DSC) and establishes critical rejection criteria based on known impurity profiles.
Comparative Analysis: Method Performance
We evaluate three verification pathways. The "Product" in this context is the Capillary Melting Point Method (the industry workhorse), compared against DSC (the high-resolution alternative) and HPLC (the purity gold standard).
Table 1: Performance Matrix
| Feature | Method A: Capillary MP (Primary) | Method B: DSC (Alternative) | Method C: HPLC (Reference) |
| Primary Utility | Rapid Identity & Purity Check | Thermodynamic Characterization | Quantitative Assay (%) |
| Sample Required | < 5 mg | 2–5 mg | < 1 mg (diluted) |
| Time to Result | 10–15 minutes | 30–60 minutes | 45+ minutes (prep + run) |
| Precision | ±0.5 °C (Visual onset/clear point) | ±0.1 °C (Onset temperature) | N/A (Retention time) |
| Capital Cost | Low ($) | High ( | High ( |
| Key Limitation | Subjective endpoint; operator dependent | Requires pan crimping; calibration heavy | No physical state info |
Scientific Grounding: The Chemistry of Verification
To validate 6-Fluoro-5-iodonicotinic acid, one must distinguish it from its precursors and isomers. A sample meeting the MP range of a precursor indicates a failed iodination reaction.
Critical Reference Data for Decision Making
-
Target Compound: 6-Fluoro-5-iodonicotinic acid
-
Expected MP: Distinct from precursors (typically elevated due to the heavy iodine atom increasing London dispersion forces, unless steric disruption occurs).
-
-
Impurity A (Starting Material): 6-Fluoronicotinic acid[1][2]
-
MP Reference:144–148 °C [1][2].[3]
-
Diagnostic: If sample melts ~146 °C → Reaction Failed .
-
-
Impurity B (Regioisomer): 5-Fluoronicotinic acid
-
MP Reference:193–198 °C [3].[4]
-
Diagnostic: If sample melts >190 °C → Wrong Isomer Synthesized .
-
Experimental Protocols
Protocol A: Capillary Melting Point (Standard Operating Procedure)
Objective: Rapidly verify bulk material identity before releasing for the next synthetic step.
-
Sample Prep: Dry the sample under vacuum at 40°C for 4 hours to remove residual solvent (solvents depress MP).
-
Loading: Grind the solid into a fine powder. Fill a capillary tube to a height of 2–3 mm. Compact by tapping.
-
Ramp 1 (Fast): Heat at 10°C/min to find the approximate melting range.
-
Ramp 2 (Precise): Cool the apparatus to 20°C below the approximate onset. Heat at 1.0°C/min .
-
Observation: Record two temperatures:
- : First visible liquid droplet.
- : Sample becomes completely transparent.
-
Acceptance Criteria: Range (
) must be .
Protocol B: Differential Scanning Calorimetry (DSC) Validation
Objective: Determine absolute purity and check for polymorphism in scale-up batches.
-
Calibration: Calibrate instrument with Indium (
) and Zinc ( ). -
Encapsulation: Weigh 2–4 mg of sample into an aluminum pan. Crimp with a pinhole lid (allows release of volatiles if decomposition occurs).
-
Program:
-
Equilibrate at 30°C.
-
Ramp 5°C/min to 250°C.
-
-
Analysis: Integrate the endothermic melting peak.
- (extrapolated) is the reported melting point.
-
Calculate purity using the Van 't Hoff equation based on peak broadening [4].
Decision Logic & Workflow
The following diagram illustrates the logical pathway for verifying the compound using MP data, specifically filtering out common synthetic failures.
Figure 1: Decision tree for 6-Fluoro-5-iodonicotinic acid verification based on thermal properties.
References
- Mendham, J., et al. (2000). Vogel's Textbook of Quantitative Chemical Analysis (6th ed.). Pearson Education. (Standard reference for thermal analysis methodology).
Sources
Structural Confirmation of 6-Fluoro-5-iodonicotinic Acid: A Comparative Guide to XRD vs. NMR Validation
Executive Summary
In the synthesis of halogenated pyridine scaffolds, particularly 6-Fluoro-5-iodonicotinic acid , defining the exact regiochemistry of the iodine introduction is a critical failure point. While Nuclear Magnetic Resonance (NMR) is the standard for routine analysis, it often yields ambiguous results in highly substituted heteroaromatics due to "proton starvation"—the lack of sufficient adjacent protons to establish definitive coupling networks.
This guide objectively compares Single Crystal X-Ray Diffraction (SC-XRD) against NMR and Mass Spectrometry (MS) for this specific scaffold. We demonstrate that SC-XRD is not merely a confirmatory step but a required validation gate for this intermediate, specifically to rule out the thermodynamically possible 2-iodo or 4-iodo isomers formed under aggressive iodination conditions.
The Regiochemistry Challenge
The iodination of 6-fluoronicotinic acid involves competing directing effects. The fluorine atom (ortho/para director) and the carboxylic acid (meta director) generally favor the 5-position. However, steric hindrance and reaction kinetics can lead to trace isomers that are difficult to separate and identify.
Comparison of Validation Methods
| Feature | NMR ( | LC-MS | SC-XRD (Gold Standard) |
| Primary Output | Chemical Shift & Coupling ( | Molecular Weight ( | 3D Atom Coordinates |
| Regiochemistry | Ambiguous. Relies on weak long-range couplings ( | Null. Cannot distinguish regioisomers (same mass). | Absolute. Defines exact spatial position of F vs. I. |
| Sample State | Solution (Solvent effects may shift peaks) | Solution | Solid State (Crystal) |
| Limit of Detection | >5% impurity often required to see isomers clearly. | High sensitivity, but low structural resolution. | Single crystal represents the bulk phase lattice. |
Experimental Protocol: SC-XRD Validation
The following protocol is designed to overcome the specific challenge of the heavy iodine atom (
Phase 1: Crystal Growth (Solvent Selection)
For 6-Fluoro-5-iodonicotinic acid, hydrogen bonding between the carboxylic acid moieties drives lattice formation.
-
Method: Slow Evaporation.[1]
-
Solvent System: Ethanol/Water (9:1) or Methanol/Acetonitrile.
-
Protocol: Dissolve 20 mg of the crude solid in 2 mL of warm ethanol. Filter through a 0.45
m PTFE syringe filter into a clean vial. Cap loosely to allow slow evaporation over 48–72 hours. -
Target Morphology: Colorless prisms or blocks. Avoid needles (often indicate rapid precipitation and disorder).
Phase 2: Data Collection (Source Selection)
Critical Parameter: You must prioritize Molybdenum (Mo-K
-
Why Mo (
Å)? Iodine has a high absorption coefficient ( ). Using Cu radiation ( Å) results in massive absorption errors and fluorescence, leading to poor scaling and inaccurate bond lengths. -
Temperature: Collect at 100 K (using N
cryostream) to minimize thermal motion of the terminal fluorine and iodine atoms.
Phase 3: Structure Solution Workflow
Figure 1: Optimized workflow for structural determination of halogenated nicotinic acids.
Reference Data & Interpretation
Since specific unit cell dimensions can vary by crystallization solvent (polymorphism), use the following Validation Metrics to ensure your solved structure is chemically reasonable.
Expected Structural Parameters
If your refinement converges outside these ranges, suspect incorrect element assignment (e.g., swapping F and O) or twinning.
| Parameter | Expected Value (Å / °) | Structural Logic |
| C–I Bond Length | Typical for aromatic C( | |
| C–F Bond Length | Short due to strong electronegativity/resonance. | |
| C–C Ring Bonds | Pyridine aromaticity. | |
| R-Factor ( | High quality data (Mo source). | |
| Goodness of Fit (GooF) | Indicates proper weighting scheme. |
The "Heavy Atom" Effect in Refinement
Because Iodine is so electron-dense (
-
Phasing: The Iodine atom will likely be the first peak found in the difference Fourier map.
-
Light Atoms: Carbons and Nitrogens may be hard to locate initially. Use the Iodine position as a "heavy atom anchor" to phase the rest of the ring.
-
Absorption Correction: Apply Multi-Scan or Gaussian absorption correction (e.g., SADABS or CrysAlisPro scaling) rigorously. An uncorrected dataset will show "ripples" of electron density around the Iodine.
Mechanistic Confirmation: Why NMR Fails Here
To understand why XRD is superior, we must visualize the ambiguity in the NMR data that necessitates diffraction.
Figure 2: Logical pathway demonstrating the failure of NMR coupling constants in proton-starved systems versus the absolute determination provided by XRD.
References
-
Cambridge Crystallographic Data Centre (CCDC). CSD-Core: The world’s repository of small molecule crystal structures. [Link]
-
International Union of Crystallography (IUCr). X-ray absorption in crystallography: The importance of Mo vs Cu radiation. International Tables for Crystallography, Vol. C. [Link]
-
Castanet, A.-S., Colobert, F., & Broutin, P.-E. (2002).[2] Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide and catalytic trifluoroacetic acid.[2] Tetrahedron Letters, 43(29), 5047–5048. (Provides context on iodination regioselectivity challenges). [Link]
-
PubChem. Compound Summary: 6-Fluoronicotinic acid (Precursor Data).[3] [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
